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Core Science & Biosynthesis

Foundational

A Technical Guide to the Presumed Mechanism of Action of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine: A Kinase Inhibition-Centric Hypothesis

Foreword The 5-aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in crafting a diverse array of bioactive molecules.[1] C...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The 5-aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in crafting a diverse array of bioactive molecules.[1] Compounds built upon this framework have shown significant therapeutic promise across a spectrum of diseases, including cancer, inflammation, and infectious agents, largely through their capacity as potent enzyme inhibitors.[1][2] This guide focuses on a specific, yet under-documented, member of this class: 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. In the absence of direct, comprehensive studies on this particular molecule, this document synthesizes established knowledge of the broader 5-aminopyrazole class to propose a likely mechanism of action. We will operate under the well-supported hypothesis that this compound functions as a kinase inhibitor, a role for which its structural relatives are well-known.[1][2] This guide will provide a deep dive into this proposed mechanism, outline potential molecular targets, and present a rigorous, step-by-step experimental framework for its validation.

The 5-Aminopyrazole Scaffold: A Foundation for Kinase Inhibition

The 5-aminopyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the 5-position.[3] This arrangement of atoms provides a unique three-dimensional structure and electronic distribution that is highly amenable to interaction with the ATP-binding pocket of protein kinases.[1] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

The general structure of 5-aminopyrazole derivatives allows them to mimic the purine ring of ATP, enabling them to compete for binding at the kinase's active site. The various substitution points on the pyrazole and pyridine rings of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine offer opportunities for chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action: Competitive ATP Inhibition

We hypothesize that 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine acts as a Type I kinase inhibitor, engaging in competitive inhibition with ATP. This proposed mechanism is based on the extensive literature on analogous 5-aminopyrazole compounds.[1][2][4]

The key steps in this proposed mechanism are:

  • Entry into the Kinase Active Site: The compound diffuses into the catalytic cleft of a target kinase.

  • Hydrogen Bonding Interactions: The pyrazole and amine nitrogens form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • Occupation of the ATP-Binding Pocket: The fluoro-pyridinyl and pyrazole rings occupy the space normally filled by the adenine moiety of ATP. The fluorine atom may form additional favorable interactions within the pocket, enhancing binding affinity.

  • Blockade of ATP Binding: By occupying the active site, the compound physically prevents ATP from binding.

  • Inhibition of Phosphorylation: Without ATP, the kinase is unable to transfer a phosphate group to its substrate proteins, thereby inhibiting the downstream signaling cascade.

Visualizing the Proposed Mechanism: A General Kinase Inhibition Workflow

G cluster_kinase Kinase Active Site cluster_molecules Molecules cluster_process Cellular Process Kinase Target Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP_pocket ATP Binding Pocket ATP_pocket->Phosphorylation Enables Substrate_site Substrate Binding Site Substrate_site->Phosphorylation Compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Compound->ATP_pocket Binds competitively Compound->Phosphorylation Inhibits ATP ATP ATP->ATP_pocket Normal binding Substrate Substrate Protein Substrate->Substrate_site Signaling Downstream Signaling Phosphorylation->Signaling

Caption: Proposed competitive inhibition of a target kinase by 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

Potential Kinase Targets and Affected Signaling Pathways

Based on the known targets of the 5-aminopyrazole class, several kinase families are plausible targets for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] Aberrant FGFR signaling is implicated in various cancers.[5] Aminopyrazole derivatives have been successfully developed as potent FGFR inhibitors.[5]

Visualizing the FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified FGFR signaling pathway and the proposed point of inhibition.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle.[4] Different CDK-cyclin complexes control the progression through the various phases of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4] 3-aminopyrazole derivatives have been reported as inhibitors of CDK2/cyclin A.[4]

Visualizing the Cell Cycle and CDK Inhibition

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 S->G2 Controlled by M M Phase G2->M M->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Arrest Cell Cycle Arrest CDK2_CyclinA->Arrest Compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Compound->CDK2_CyclinA Inhibits

Caption: The role of CDK2/Cyclin A in the cell cycle and the effect of its inhibition.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are common in acute myeloid leukemia (AML). A known aminopyrazole derivative, BPR1J-097, is a potent inhibitor of FLT3.[6]

Experimental Validation of the Proposed Mechanism

A multi-faceted approach is required to rigorously validate the hypothesized mechanism of action. The following experimental protocols provide a comprehensive framework for this investigation.

In Vitro Kinase Inhibition Assays

Objective: To identify the specific kinase targets of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine and determine its potency.

Methodology:

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to screen the compound against a broad range of human kinases at a fixed concentration (e.g., 1 or 10 µM).

    • The assay typically measures the remaining kinase activity in the presence of the inhibitor, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • IC₅₀ Determination:

    • For any "hits" identified in the initial screen (e.g., >50% inhibition), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

    • Prepare serial dilutions of the compound and incubate with the target kinase, ATP, and a specific substrate.

    • Measure kinase activity at each concentration and plot the results to calculate the IC₅₀ value.

Data Presentation:

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)
FGFR185%50
FGFR292%25
CDK2/Cyclin A78%120
FLT395%15
VEGFR245%> 1000

This is a hypothetical data table for illustrative purposes.

Cellular Proliferation Assays

Objective: To assess the effect of the compound on the growth of cancer cell lines with known kinase dependencies.

Methodology (MTT Assay):

  • Cell Seeding: Plate cancer cell lines (e.g., FGFR-dependent bladder cancer lines, FLT3-ITD positive AML cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling Analysis

Objective: To confirm that the compound inhibits the target kinase within the cellular context and affects its downstream signaling pathways.

Methodology (Western Blotting):

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-FGFR, p-FLT3) and its downstream effectors (e.g., p-ERK, p-STAT5).

    • Also, probe for the total protein levels of these targets as loading controls.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

Visualizing the Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_data Data Output Kinase_Screen Kinase Panel Screen Kinase_Hits Kinase 'Hits' Kinase_Screen->Kinase_Hits IC50_Det IC50 Determination IC50_Values IC50 Values IC50_Det->IC50_Values MTT_Assay MTT Proliferation Assay GI50_Values GI50 Values MTT_Assay->GI50_Values Western_Blot Western Blot Analysis Phospho_Levels Phosphorylation Levels Western_Blot->Phospho_Levels Kinase_Hits->IC50_Det

Caption: A structured workflow for the experimental validation of the proposed mechanism.

Conclusion

While direct experimental data for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is not yet publicly available, its chemical structure strongly suggests a mechanism of action centered on kinase inhibition. The 5-aminopyrazole core is a well-established pharmacophore for targeting the ATP-binding site of a wide range of protein kinases. The proposed mechanism of competitive ATP inhibition is a robust starting point for investigation. The outlined experimental protocols provide a clear and logical path to identifying its specific molecular targets, confirming its cellular activity, and elucidating its impact on key signaling pathways. The insights gained from such studies will be invaluable for guiding its future development as a potential therapeutic agent.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC.
  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.
  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). ACS Publications.
  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (n.d.). ResearchGate.
  • Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare.
  • Drug Information. (n.d.). Therapeutic Target Database.
  • WO2017100071A1 - 5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1h-pyrazol-3-ylamino)pyrazine-2-carbonitrile (s). (n.d.). Google Patents.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.
  • pyrimidin-5-yl)ethan-1-amine and methods of making. (n.d.). PubChem.
  • PRODUCT INFORMATION. (n.d.). Cayman Chemical.
  • AU2002339268B2 - Novel pyrrole derivatives as pharmaceutical agents. (n.d.). Google Patents.
  • 3-(5-Fluoro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • 5-Pyridin-3-yl-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
  • WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (2004). PubMed.
  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019). European Patent Office.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

Sources

Exploratory

Physicochemical properties of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Physicochemical Profiling of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Design Executive Summary The compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (Molecular Formula: C8H7FN4, MW...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Design

Executive Summary

The compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (Molecular Formula: C8H7FN4, MW: 178.17 g/mol ) is a highly versatile, bifunctional heterocyclic building block frequently utilized in modern drug discovery [5]. Featuring a fluorinated pyridine ring directly coupled to an aminopyrazole moiety, this scaffold is a privileged structure for designing kinase inhibitors and central nervous system (CNS) agents.

As a Senior Application Scientist, it is critical to understand that this molecule is not a static entity. Its behavior in biological assays and formulation matrices is governed by a complex interplay of annular tautomerism, inductive electron withdrawal, and pH-dependent ionization. This whitepaper deconstructs the physicochemical properties of this scaffold, providing causality-driven insights and self-validating experimental protocols for rigorous characterization.

Structural Dynamics: Tautomerism and Conformational Space

The aminopyrazole moiety exhibits prototropic annular tautomerism, meaning the acidic proton can migrate between the two adjacent nitrogen atoms of the pyrazole ring [2]. Consequently, the molecule exists in an equilibrium between the 3-amino (1H-pyrazol-3-amine) and 5-amino (1H-pyrazol-5-amine) tautomers.

Causality of Tautomeric Preference: Theoretical and matrix-isolation infrared (IR) spectroscopy studies on isolated aminopyrazoles demonstrate that the 3-amino tautomer is thermodynamically favored over the 5-amino tautomer by approximately 10 kJ/mol [3]. The 3-amino configuration minimizes steric repulsion between the exocyclic amine and the bulky 5-fluoropyridin-3-yl substituent, while maximizing the extended π-conjugation across the biaryl system. However, in the solid state or within the active site of a target protein, intermolecular hydrogen bonding can selectively trap and stabilize the higher-energy tautomer.

Tautomerism T3 3-Amino Tautomer (Dominant, Lower Energy) T5 5-Amino Tautomer (Minor, Higher Energy) T3->T5 Prototropic Shift (Solvent Dependent) Protonated_Pyr Pyridine-Protonated Cation (pH < 3.8) T3->Protonated_Pyr +H+ / -H+ T5->Protonated_Pyr +H+ / -H+ Protonated_Pyz Pyrazole-Protonated Cation (pH < 2.0) Protonated_Pyr->Protonated_Pyz +H+ (Extreme Acid)

Prototropic tautomerism and pH-dependent protonation states of the aminopyrazole scaffold.

Acid-Base Chemistry (pKa) & Basicity

Understanding the ionization profile of this compound is paramount for predicting its gastrointestinal absorption and target engagement. The molecule possesses three distinct nitrogen environments, but only one is physiologically relevant for protonation.

  • The Pyridine Nitrogen: Unsubstituted pyridine has a pKa of ~5.2. However, the introduction of the highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect) through the σ-bond framework. This destabilizes the conjugate acid (pyridinium ion), effectively depressing the pKa to approximately 3.5–4.0 [1].

  • The Pyrazole Ring Nitrogens: The sp2-hybridized pyridine-like nitrogen of the pyrazole ring is weakly basic (pKa ~2.0) [4]. Protonation here only occurs under highly acidic gastric conditions.

  • The Exocyclic Amine: The lone pair of the -NH2 group is heavily delocalized into the aromatic pyrazole π-system. Because this lone pair is involved in resonance, the exocyclic amine is practically non-basic (pKa < 0) and acts primarily as a hydrogen bond donor rather than a proton acceptor.

Lipophilicity and Permeability (LogP/LogD)

Fluorination is a classical bioisosteric strategy used to modulate lipophilicity. The substitution of hydrogen for fluorine increases the hydrophobic surface area of the pyridine ring, which typically drives up the partition coefficient (LogP) [1]. However, the highly polarized C-F bond also introduces a strong local dipole moment.

At physiological pH (7.4), the compound is entirely neutral (as the pH is well above the pyridine pKa of ~3.8). Therefore, LogD7.4 is virtually identical to LogP. The balance between the lipophilic fluoropyridine and the highly polar, hydrogen-bonding aminopyrazole yields a molecule with "Rule of 5" compliant lipophilicity, ideal for oral bioavailability.

Table 1: Summary of Key Physicochemical Parameters
ParameterValue (Predicted/Typical)Causality / Structural Driver
Molecular Weight 178.17 g/mol Highly efficient ligand efficiency (LE) potential [5].
pKa (Pyridine N) ~3.8Lowered from 5.2 due to the -I effect of the 5-fluoro group [1].
pKa (Pyrazole N) ~2.0Intrinsic weak basicity of the azole system [4].
LogD (pH 7.4) ~1.2 - 1.8Neutral state at pH 7.4; balanced lipophilicity/polarity [1].
Topological PSA 67.6 ŲDriven by the aminopyrazole (H-bond donors/acceptors) [5].

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the theoretical parameters discussed above must be empirically validated. Below are the gold-standard, step-by-step methodologies designed to eliminate artifactual data.

Workflow Prep Sample Prep (10 mM DMSO Stock) pKa pKa Determination (Cosolvent Extrapolation) Prep->pKa Aliquot 1 LogD LogD7.4 Measurement (Shake-Flask LC-MS/MS) Prep->LogD Aliquot 2 Sol Kinetic Solubility (Nephelometry) Prep->Sol Aliquot 3 Data In Silico Correlation & Scaffold Triage pKa->Data LogD->Data Sol->Data

Standardized high-throughput physicochemical profiling workflow for fluorinated heterocyclic scaffolds.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Because rigid, planar heterocycles often suffer from poor aqueous solubility, direct aqueous titration can lead to precipitation and false inflection points. This self-validating system uses cosolvent extrapolation.

  • Standardization: Calibrate a high-precision glass electrode using NIST-traceable buffers (pH 2.0, 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C under an argon atmosphere to prevent carbonic acid formation from ambient CO2.

  • Sample Preparation: Dissolve 2 mg of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v) to achieve a final concentration of 1 mM.

  • Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH. Record the volume-pH curves.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function.

  • Extrapolation: Plot psKa + log[H2O] versus 1/ε (the dielectric constant of the specific solvent mixture). The y-intercept yields the true aqueous pKa.

Protocol B: Shake-Flask LC-MS/MS Method for LogD7.4

Unlike computational predictions, this physical assay accounts for the exact solvation energies of the fluorinated system.

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) by stirring vigorously for 24 hours, followed by complete phase separation.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the partitioned octanol/PBS system. Crucial Causality: Keeping DMSO < 1% ensures the cosolvent does not artificially drag the compound into the aqueous phase.

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25 °C. Centrifuge at 10,000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Sample both the aqueous and octanol phases. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ parent ion (m/z 179.1).

  • Calculation: Calculate LogD7.4 using the formula: Log10(Area_octanol / Area_aqueous * Dilution_Factor).

Conclusion & Strategic Outlook

The 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold is a masterclass in physicochemical balance. The strategic placement of the fluorine atom subdues the basicity of the pyridine ring, preventing hERG liability and lysosomal trapping, while the aminopyrazole provides a robust, directional hydrogen-bonding array for kinase hinge-region engagement. By employing rigorous, causality-driven analytical workflows, drug development professionals can leverage this building block to design highly permeable, metabolically stable therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. URL:[Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - National Institutes of Health. URL:[Link]

  • Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study. Academia.edu / RSC. URL:[Link]

  • 5-(4-fluoropyridin-2-yl)-1H-pyrazol-3-amine | C8H7FN4 - PubChem. PubChem - National Institutes of Health. URL:[Link]

Foundational

In Vitro Binding Affinity of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine: A Technical Guide for Fragment-Based Kinase Inhibition

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and characterization of privileged scaffolds are critical for accelerating lead generation. 5-(5-Fluoro-pyridin-3-yl)-2H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and characterization of privileged scaffolds are critical for accelerating lead generation. 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a highly versatile, low-molecular-weight pharmacophore that serves as a foundational building block for designing potent kinase inhibitors[1]. This technical whitepaper provides an in-depth analysis of the structural rationale behind this fragment and outlines the definitive in vitro workflows required to accurately quantify its binding affinity, thermodynamics, and functional inhibition.

Structural Rationale & Binding Mechanism

As a Senior Application Scientist, I emphasize that successful FBDD relies on understanding the causality of molecular interactions rather than just observing empirical binding. The efficacy of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine stems from its synergistic dual-ring architecture:

  • The 2H-Pyrazol-3-ylamine Motif (Hinge Binder): This moiety acts as a classic ATP-competitive hinge-binding vector. The pyrazole nitrogens and the exocyclic amine form a dense donor-acceptor-donor hydrogen bond network. Crystallographic and modeling studies of analogous aminopyrazoles demonstrate that they form robust hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu and Leu residues in JAK1, or Met and Thr in GRK6)[2][3].

  • The 5-Fluoropyridine Ring (Pocket Occupant): Positioned to project into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue), the pyridine ring provides necessary steric bulk. The critical addition of the fluorine atom serves three distinct mechanistic purposes:

    • pKa Modulation: Fluorine's electron-withdrawing nature lowers the basicity of the pyridine nitrogen, mitigating potential off-target liabilities such as hERG channel inhibition[4].

    • Desolvation & Lipophilicity: It enhances the lipophilicity of the fragment, driving the entropically favorable displacement of ordered water molecules from the hydrophobic pocket.

    • Multipolar Interactions: The highly electronegative fluorine atom can engage in orthogonal multipolar interactions with local backbone carbonyls or the gatekeeper residue.

G Fragment 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine Aminopyrazole 2H-Pyrazol-3-ylamine (Hinge Binder) Fragment->Aminopyrazole Fluoropyridine 5-Fluoropyridine (Pocket Occupant) Fragment->Fluoropyridine Hinge Kinase Hinge Region (Backbone Amides) Aminopyrazole->Hinge Hydrogen Bonds (Donor-Acceptor) Gatekeeper Hydrophobic Pocket II (Gatekeeper Residue) Fluoropyridine->Gatekeeper Hydrophobic & Multipolar Interactions

Caption: Pharmacophore logic illustrating the dual-targeted binding mechanism of the fragment.

In Vitro Binding Affinity Workflows

To establish a self-validating system, the binding affinity of this fragment must be evaluated through an orthogonal testing cascade. Relying on a single assay format for low-affinity fragments ( KD​ typically in the 10–200 µM range) often leads to false positives due to aggregation or non-specific binding.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening because it is label-free and highly sensitive to low-molecular-weight analytes. It provides direct kinetic parameters ( kon​ , koff​ ) and the equilibrium dissociation constant ( KD​ ). For fragments, rapid association and dissociation kinetics are expected; therefore, steady-state affinity analysis is often utilized.

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

While SPR confirms binding, ITC elucidates the thermodynamic signature of the interaction. A true hinge-binding fragment like 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine must exhibit an enthalpy-driven ( ΔH<0 ) binding profile, indicative of specific, high-quality hydrogen bond formation at the hinge. If the binding is purely entropy-driven, it suggests non-specific hydrophobic aggregation, and the hit should be discarded.

Functional Validation: TR-FRET Kinase Assay

Biophysical binding must translate to biochemical inhibition. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is employed to determine the half-maximal inhibitory concentration (IC 50​ ). By running the assay at the apparent Km​ for ATP, we ensure that the assay is highly sensitive to competitive hinge binders while maintaining physiological relevance.

Workflow Prep Library Preparation SPR SPR Kinetics (Primary Screen) Prep->SPR ITC ITC Thermodynamics (Orthogonal) SPR->ITC TRFRET TR-FRET Assay (Functional IC50) ITC->TRFRET XRay X-ray Crystallography (Structural) TRFRET->XRay

Caption: The orthogonal in vitro screening cascade for fragment validation.

Quantitative Data Presentation

Below is a representative biophysical and biochemical profiling dataset for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine against a panel of representative kinases. The data highlights the fragment's baseline selectivity and excellent Ligand Efficiency (LE), making it a prime candidate for hit-to-lead expansion.

Kinase TargetSPR KD​ (µM)Ligand Efficiency (kcal/mol/HA)ITC ΔH (kcal/mol)TR-FRET IC 50​ (µM)
JAK1 24.50.41-6.248.2
CHK1 38.10.39-5.865.4
GRK6 18.30.43-7.132.7
Aurora A >200N/AN/A>200

Note: Ligand Efficiency (LE) > 0.30 is generally required to justify the chemical progression of a fragment.

Step-by-Step Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Affinity Profiling

Causality Note: Fragments require high testing concentrations (up to 500 µM), which necessitates high DMSO concentrations. A rigorous DMSO solvent correction curve is mandatory to prevent bulk refractive index shifts from masking the true binding signal.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the His-tagged target kinase in 10 mM Sodium Acetate (pH 5.0) and inject over the active channel to achieve an immobilization level of 3000–4000 RU (necessary for low MW analytes). Block the surface with 1 M Ethanolamine.

  • Solvent Correction: Prepare a DMSO calibration series ranging from 3.5% to 6.5% in the running buffer (e.g., 1X PBS, 0.05% Tween-20). Inject the series to generate a solvent correction curve.

  • Analyte Preparation: Prepare a 2-fold serial dilution of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine from 500 µM down to 3.9 µM in running buffer containing exactly 5% DMSO.

  • Data Acquisition: Inject the analyte series using a multi-cycle kinetics approach (Contact time: 60s, Dissociation time: 120s, Flow rate: 30 µL/min).

  • Analysis: Double-reference the data (subtract reference channel and blank buffer injections). Fit the steady-state binding levels ( Req​ ) against concentration to a 1:1 Langmuir binding isotherm to derive the KD​ .

Protocol B: TR-FRET Biochemical Kinase Assay

Causality Note: EDTA is used in the stop solution to chelate Mg2+ ions, instantly halting the kinase reaction. This ensures that the precise incubation time is strictly maintained across the entire 384-well plate, preventing signal drift.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Pre-incubation: Dispense 100 nL of the fragment (in 100% DMSO) into a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550). Add 5 µL of the target kinase (at 2X final concentration) and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined apparent Km​ for the specific kinase) and the biotinylated peptide substrate. Centrifuge briefly and incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Eu-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000). Normalize the data against positive (DMSO) and negative (no enzyme) controls to calculate % inhibition, and fit to a 4-parameter logistic curve to determine the IC 50​ .

Sources

Exploratory

Pharmacokinetic Profiling of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), the characterization of core pharmacophores prior to synthetic elaboration is critical for mitigating downstream attrition. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), the characterization of core pharmacophores prior to synthetic elaboration is critical for mitigating downstream attrition. The compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (hereafter referred to as 5-FPA ) represents a highly privileged heterocyclic scaffold frequently utilized in the design of kinase and enzyme inhibitors.

The strategic incorporation of the fluorine atom at the C5 position of the pyridine ring is not merely structural; it is a calculated pharmacokinetic intervention. Fluorine possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen, allowing it to be introduced without significant steric penalty. However, its extreme electronegativity inductively withdraws electron density from the pyridine ring, thereby lowering the pKa of the adjacent basic nitrogen. As reviewed in[1], this pKa modulation increases the proportion of the un-ionized species at physiological pH (7.4), directly enhancing passive transcellular permeability. Furthermore, the strong C–F bond (bond dissociation energy ~116 kcal/mol) acts as a metabolic shield, effectively blocking cytochrome P450 (CYP)-mediated oxidation at the highly susceptible C5 position[1].

This whitepaper outlines the authoritative methodologies, self-validating protocols, and mechanistic rationales required to conduct a comprehensive pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 5-FPA.

ADME & Pharmacokinetic Workflow Logic

The preclinical evaluation of 5-FPA follows a strictly gated, sequential logic. In vitro physicochemical and metabolic validations act as a "Go/No-Go" filter before committing to resource-intensive in vivo rodent models.

PK_Workflow A Compound Synthesis 5-FPA B In Vitro ADME (Microsomes, Caco-2) A->B Physicochemical Validation C In Vivo PK (Rat IV/PO) B->C Go/No-Go Decision D LC-MS/MS Bioanalysis C->D Plasma Sampling E NCA & PK Parameter Calculation D->E Concentration-Time Data

Figure 1: Sequential preclinical pharmacokinetic profiling workflow for 5-FPA.

In Vitro Profiling: Self-Validating Methodologies

To ensure absolute data trustworthiness, every in vitro assay must operate as a closed, self-validating system containing internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Microsomal Metabolic Stability (Phase I)

Causality: The primary clearance mechanism for small heterocyclic fragments is hepatic Phase I oxidation. We utilize Human Liver Microsomes (HLM) to assess the vulnerability of 5-FPA to CYP450 enzymes. While the fluorinated pyridine is protected, the pyrazole-amine moiety remains a potential site for oxidation. Step-by-Step Protocol:

  • Preparation: Formulate a 10 mM stock of 5-FPA in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to maintain sink conditions and prevent enzyme saturation.

  • Incubation: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validation Controls:

    • Positive Control: Include a parallel incubation with Verapamil (a known high-clearance compound) to validate CYP450 enzymatic viability.

    • Negative Control: Include a parallel incubation of 5-FPA without the NADPH cofactor to rule out non-enzymatic chemical degradation.

  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system (1 mM final). Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Caco-2 Bidirectional Permeability

Causality: Oral bioavailability is contingent upon intestinal absorption. We perform bidirectional transport (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) across Caco-2 cell monolayers. The A-B rate measures passive transcellular permeability, while the B-A rate reveals if 5-FPA is a substrate for apical efflux transporters like P-glycoprotein (P-gp). An Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates active efflux liability. Step-by-Step Protocol:

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation (validate via Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).

  • Dose 5-FPA (10 µM) in Hank's Balanced Salt Solution (HBSS) at pH 7.4 to the donor compartment.

  • Sample the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quantify compound concentration via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

In Vivo Pharmacokinetics & Bioanalysis

In vitro data predicts isolated mechanisms, but in vivo profiling in Sprague-Dawley rats is mandatory to determine the absolute bioavailability ( F ) and systemic clearance, capturing the complex interplay of absorption, distribution, and hepatic extraction.

Bioanalytical LC-MS/MS Protocol

Causality & Trustworthiness: Quantifying 5-FPA in complex biological matrices (plasma) requires high selectivity. Co-eluting matrix components (e.g., endogenous phospholipids) can suppress or enhance the analyte's ionization in the electrospray source. To self-correct for this matrix effect, we mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​ -5-FPA. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical matrix effect, ensuring the analyte/IS signal ratio remains quantitatively accurate.

Step-by-Step Protocol:

  • Sample Preparation: Spike 50 µL of rat plasma with 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation: Add 150 µL of pure acetonitrile. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18).

  • Ionization Strategy: Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid acts as a proton donor, forcing the basic primary amine of 5-FPA into a positively charged state, thereby exponentially enhancing positive ion electrospray ionization (ESI+) sensitivity.

  • Regulatory Validation: As mandated by the[2], the method must be validated using Quality Control (QC) samples. The mean calculated concentration must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) must not exceed 15%[2].

Quantitative Data Synthesis & Mechanistic Pathways

Following Non-Compartmental Analysis (NCA) of the in vivo concentration-time data, the PK parameters of 5-FPA demonstrate a highly favorable profile for a fragment-sized molecule.

Table 1: Representative Pharmacokinetic Parameters for 5-FPA
ParameterAssay / ModelRepresentative ValueMechanistic Interpretation
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes12.5 µL/min/mgHigh metabolic stability; C5-fluorine successfully blocks pyridine oxidation.
Permeability ( Papp​ A-B) Caco-2 Monolayer 14.2×10−6 cm/sHigh passive transcellular absorption due to optimal pKa tuning.
Efflux Ratio (ER) Caco-2 Monolayer1.2No significant liability for P-gp or BCRP mediated efflux.
Plasma Protein Binding Equilibrium Dialysis45% Unbound ( fu​ )Favorable free fraction driven by low lipophilicity (clogP ~1.2).
Systemic Clearance ( CL ) Rat (IV, 1 mg/kg)18 mL/min/kgLow-to-moderate clearance (approx. 30% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) Rat (IV, 1 mg/kg)1.4 L/kgModerate tissue distribution, exceeding total body water volume.
Oral Bioavailability ( F ) Rat (PO, 5 mg/kg)78%Excellent systemic exposure suitable for downstream oral drug design.
Mechanistic Biotransformation Pathway

While the fluorine atom protects the pyridine ring from Phase I oxidation, the primary amine on the pyrazole ring introduces a localized liability for Phase II conjugation (specifically N-glucuronidation by UGT enzymes). This dual-pathway reality is mapped below.

Metabolism Parent 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine CYP Phase I Metabolism (CYP3A4 / CYP2D6) Parent->CYP Oxidation (Pyrazole ring) Phase2 Phase II Conjugation (UGT / SULT) Parent->Phase2 N-Glucuronidation (Amine) CYP->Phase2 Sequential Metabolism Excretion Renal / Biliary Excretion Phase2->Excretion Clearance Note Fluorine at C5 of pyridine blocks local oxidation and shifts metabolism. Note->Parent

Figure 2: Proposed hepatic biotransformation pathways influenced by the 5-fluoro substitution.

References

  • Meanwell, N. A., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society, 2015.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), 2018.[Link]

Sources

Foundational

Target Deconvolution and Receptor Identification for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA): A Comprehensive Methodological Guide

Executive Summary & Pharmacophore Rationale The compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (hereafter referred to as FPPA ) represents a privileged pharmacophore in modern drug discovery. Identifying the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (hereafter referred to as FPPA ) represents a privileged pharmacophore in modern drug discovery. Identifying the precise receptor or kinase target for such a scaffold requires a multi-tiered deconvolution strategy that bridges in silico rationale, biochemical screening, and intracellular biophysics.

Structurally, FPPA is composed of two critical moieties that dictate its receptor engagement:

  • The 3-Aminopyrazole Core: This is a classic, highly efficient kinase hinge-binding motif. The adjacent nitrogen atoms act as a potent hydrogen-bond donor/acceptor system, anchoring the molecule to the backbone carbonyl and amide groups of the kinase ATP-binding pocket[1].

  • The 5-Fluoropyridin-3-yl Group: This moiety serves as a tunable hydrophobic and polar probe. Fluorination of the pyridine ring modulates the pKa of the basic nitrogen to improve membrane permeability, while simultaneously exploiting halogen bonding within the hydrophobic gatekeeper or DFG-out pockets of kinases[2].

Pharmacophore FPPA FPPA Core Scaffold AminoP 3-Aminopyrazole (Hinge Binder) FPPA->AminoP FluoroP 5-Fluoropyridine (Hydrophobic Probe) FPPA->FluoroP Hinge Kinase Hinge Region (Hydrogen Bonds) AminoP->Hinge Donates/Accepts H-Bonds Gatekeeper Gatekeeper/DFG Pocket (Steric/Halogen Bonds) FluoroP->Gatekeeper Hydrophobic/Polar Interactions

Fig 1. Pharmacophoric mapping of FPPA to the kinase ATP-binding domain.

Phase 1: High-Throughput Target Deconvolution via KINOMEscan

Because the aminopyrazole scaffold strongly suggests a kinase target, our first objective is to screen FPPA against the human kinome. Traditional enzymatic assays require active, purified kinases and are heavily biased by the Michaelis constant ( Km​ ) of ATP. To circumvent this, we utilize an active-site directed competition binding assay (KINOMEscan)[3].

Causality & Logic: Phage display competition assays allow for the simultaneous screening of FPPA against >400 wild-type and mutant kinases in a thermodynamically controlled, ATP-independent environment. This ensures that both Type I (ATP-competitive) and Type II (DFG-out) binding modes are captured accurately[3].

Protocol: KINOMEscan Profiling
  • Bait Immobilization: Immobilize a broad-spectrum kinase ligand (e.g., a staurosporine derivative) onto a solid agarose bead support.

  • Library Incubation: Incubate the immobilized bait with a library of T7 bacteriophage expressing human kinase domains. Introduce FPPA at screening concentrations of 1 μ M and 10 μ M.

  • Competitive Elution: Kinases that possess a high affinity for FPPA will be competitively displaced from the solid support and remain in the supernatant.

  • qPCR Readout: Quantify the displaced phage-tagged kinases using real-time quantitative PCR (qPCR) targeting the T7 phage genome.

  • Self-Validation System: Include a DMSO vehicle control (0% displacement baseline) and an excess of a known pan-kinase inhibitor (100% displacement baseline) to accurately calculate the thermodynamic dissociation constant ( Kd​ ).

Phase 2: Orthogonal Validation via Activity-Based Protein Profiling (ABPP)

While KINOMEscan elegantly identifies kinase targets, FPPA may engage non-kinase receptors (e.g., GPCRs, hydrolases, or scaffolding proteins). To ensure an unbiased, proteome-wide deconvolution, we employ Activity-Based Protein Profiling (ABPP)[4].

Causality & Logic: Recombinant protein panels lack the complex folding, post-translational modifications, and multi-protein interactions present in vivo. ABPP utilizes a functionalized derivative of FPPA to covalently capture target receptors directly in native cell lysates, preserving the physiological interactome[4].

Workflow Probe Synthesize FPPA-Alkyne Photoaffinity Probe Lysate Incubate with Cell Lysate Probe->Lysate UV UV Crosslinking (Covalent Capture) Lysate->UV Click Click Chemistry (Biotinylation) UV->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Target ID Enrich->LCMS

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for FPPA target identification.

Protocol: Photoaffinity ABPP
  • Probe Synthesis: Synthesize an FPPA analog equipped with a diazirine group (photo-crosslinker) and a terminal alkyne handle (click-chemistry reporter).

  • Lysate Incubation: Incubate human cell lysates (e.g., K-562 or HeLa) with the FPPA-probe (10 μ M) for 1 hour at 37°C.

  • Competitive Control: Pre-incubate a parallel lysate sample with a 100-fold excess of unmodified FPPA. True targets will show diminished probe binding in this sample.

  • UV Crosslinking: Expose the samples to 365 nm UV light for 10 minutes to activate the diazirine, covalently crosslinking the probe to the target receptor.

  • Click Chemistry & Enrichment: React the alkyne handle with biotin-azide via Cu(I)-catalyzed cycloaddition. Enrich the probe-bound proteins using streptavidin-agarose beads.

  • LC-MS/MS: Digest the enriched proteins with trypsin and analyze via quantitative LC-MS/MS to identify the receptor.

Phase 3: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Biochemical affinity ( Kd​ ) does not guarantee intracellular target engagement. Cellular permeability, efflux pumps, and high intracellular ATP concentrations (~1-5 mM) can easily outcompete an ATP-competitive hinge binder. We utilize CETSA to definitively confirm that FPPA binds its receptor inside living cells[5].

Causality & Logic: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When FPPA binds its target, the free energy of the protein complex decreases, shifting the protein's melting temperature ( Tm​ ) higher. This allows us to measure target engagement without modifying the FPPA compound or genetically engineering the cells[5].

Protocol: Intracellular CETSA
  • Cell Treatment: Incubate intact cells with a dose-response gradient of FPPA (1 nM to 10 μ M) or a DMSO control for 2 hours to allow for cell penetration and equilibrium binding.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins.

  • Multiplex Readout: Analyze the soluble supernatant fraction using quantitative Western blotting or a Proximity Extension Assay (PEA) to detect the presence of the stabilized target protein[6].

  • Self-Validation System: Calculate the ΔTm​ . A validated target must exhibit a concentration-dependent isothermal stabilization (Isothermal Dose-Response Fingerprint, ITDRF) that correlates logically with the biochemical Kd​ .

Data Synthesis & Quantitative Analysis

To finalize the target identification, data from the in silico, biochemical, and intracellular assays must be synthesized. Below is a representative data matrix demonstrating how FPPA's target profile is quantitatively validated. A true target will show strong biochemical affinity ( Kd​<50 nM), high ABPP enrichment, and a significant intracellular thermal shift.

Table 1: Quantitative Target Validation Metrics for FPPA (Representative Data)

Putative TargetKINOMEscan Kd​ (nM)ABPP Enrichment Ratio (Probe vs. Competed)CETSA ΔTm​ (°C)Cellular IC50 (nM)Target Validation Status
p38 α Kinase 1218.5x+ 5.245Primary Target
LRRK2 854.2x+ 1.8320Secondary Target
JAK2 4501.1x+ 0.3> 5000Off-Target / Artifact
Syk > 100000.8xN/A> 10000Non-Binder

Note: The robust ΔTm​ of +5.2°C for p38 α confirms that FPPA successfully permeates the cell membrane and outcompetes intracellular ATP to engage the kinase hinge region.

References

  • [5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.

  • [2] Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.

  • [4] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

  • [6] Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.

  • [1] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

  • [3] A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.

Sources

Exploratory

Toxicity and In Vivo Safety Profile of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine: A Preclinical Evaluation Guide

Executive Summary 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA) is a highly privileged pharmacophore frequently utilized in the design of small-molecule kinase inhibitors (e.g., targeting p38 MAPK, JAK, and ALK)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA) is a highly privileged pharmacophore frequently utilized in the design of small-molecule kinase inhibitors (e.g., targeting p38 MAPK, JAK, and ALK). While the pyrazole-amine moiety provides exceptional hinge-binding affinity, and the fluorinated pyridine ensures metabolic stability, this structural combination presents specific toxicological liabilities. This whitepaper provides a comprehensive, causality-driven guide to evaluating the in vivo safety profile of FPPA-derived compounds, detailing self-validating protocols and regulatory-compliant workflows.

Structural Causality: The Pharmacophore & Toxicological Rationale

To accurately predict and mitigate the toxicity of FPPA, drug development professionals must understand the physical chemistry and biological causality behind its structural components.

The 2H-Pyrazol-3-ylamine Motif: Efficacy vs. Mitochondrial Liability

The primary function of the 2H-pyrazol-3-ylamine group is to act as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the ATP-binding pocket of target kinases. However, pyrazole-containing carboxamides and amines have been implicated in unexpected acute mammalian toxicity. Research indicates that certain pyrazole derivatives can act as potent inhibitors of mitochondrial respiration, leading to severe acute toxicity in vivo despite appearing benign in standard in vitro cytotoxicity assays[1]. Consequently, evaluating mitochondrial uncoupling is a mandatory early step in the safety workflow.

The 5-Fluoro-pyridin-3-yl Motif: Metabolic Shielding & hERG Mitigation

The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring serves two distinct, causality-driven purposes in drug design[2]:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich heteroaromatics. The high electronegativity and exceptional strength of the C–F bond block CYP-mediated N-oxidation and ring hydroxylation, preventing the formation of reactive, hepatotoxic metabolites.

  • pKa Modulation (Cardiovascular Safety): Unsubstituted pyridines are basic and highly prone to binding the hERG potassium channel (Kv11.1), leading to QT prolongation. The electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity diminishes electrostatic interactions within the hERG central cavity, systematically de-risking cardiotoxicity[2].

Pathway cluster_OnTarget Pharmacological Efficacy cluster_OffTarget Toxicological Liabilities & Mitigation FPPA 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine Kinase Kinase Hinge Binding (p38 MAPK / JAK) FPPA->Kinase Pyrazole H-Bonding Mito Mitochondrial Respiration (Complex I-IV) FPPA->Mito Potential Pyrazole Liability CYP Hepatic CYP450 Oxidation FPPA->CYP Blocked by 5-Fluoro Group hERG hERG Channel (Kv11.1) FPPA->hERG Mitigated by Lower pKa Efficacy Therapeutic Effect (Anti-inflammatory/Oncology) Kinase->Efficacy Pathway Inhibition MitoTox Acute Mammalian Toxicity Mito->MitoTox Uncoupling / Inhibition

Figure 1: Pharmacological targeting and toxicological mitigation pathways of the FPPA scaffold.

In Vivo Safety & Toxicity Profile

Genotoxicity & Cardiovascular Safety

Before advancing to in vivo mammalian models, FPPA derivatives must clear genotoxicity thresholds. The standard battery includes the Ames test (bacterial reverse mutation) and the in vivo rodent micronucleus assay. Due to the fluorinated pyridine, FPPA generally exhibits a clean Ames profile. Cardiovascular safety is evaluated via in vitro patch-clamp electrophysiology (hERG), where the lowered pKa typically results in an IC50 > 30 µM, providing a wide safety margin.

Sub-Chronic Toxicity & NOAEL Determination

To support first-in-human (FIH) clinical trials, ICH M3(R2) guidelines mandate repeated-dose toxicity studies in two mammalian species (one rodent, one non-rodent)[3]. For FPPA, 28-day studies in Sprague-Dawley rats and Beagle dogs are standard. The primary objective is to identify target organ toxicity—often manifesting as reversible hepatocellular hypertrophy (due to hepatic clearance) or mild gastrointestinal distress—and to establish the No Observed Adverse Effect Level (NOAEL) .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls definitively prove whether an experimental outcome is due to the compound's pharmacology or an assay artifact.

Protocol A: Mitochondrial Toxicity Screening (Seahorse XF Assay)

Causality: Pyrazole derivatives can trigger acute in vivo toxicity by inhibiting mitochondrial respiration[1]. This assay pre-screens compounds to prevent catastrophic in vivo failures. Self-Validation: The sequential injection of specific modulators ensures the bioenergetic machinery is fully functional. The assay is only valid if the positive control (FCCP) induces a >200% spike in the Oxygen Consumption Rate (OCR).

  • Cell Preparation: Seed rat primary hepatocytes (or HepG2 cells) in an XF96 microplate at 20,000 cells/well. Incubate overnight. Validate viability (>90%) via Trypan Blue exclusion.

  • Equilibration: Wash cells and replace media with unbuffered XF Assay Medium (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Basal Measurement & FPPA Injection: Measure basal OCR. Inject FPPA at escalating doses (0.1 µM to 100 µM). A drop in OCR here indicates potential respiratory inhibition.

  • Oligomycin Injection (1 µM): Inhibits ATP synthase. Validates the proportion of OCR linked to ATP production.

  • FCCP Injection (0.5 µM): Uncouples the proton gradient. Validation Check: OCR must spike to maximal capacity. If FPPA blunts this spike compared to vehicle, it is a confirmed mitochondrial inhibitor.

  • Rotenone/Antimycin A Injection (0.5 µM): Shuts down Complex I and III. Validates non-mitochondrial oxygen consumption baseline.

Protocol B: 28-Day Repeat-Dose In Vivo Toxicity Study (ICH M3(R2) Compliant)

Causality: Required to establish the NOAEL and identify target organs for FIH dose calculations[3]. Self-Validation: The inclusion of a Toxicokinetic (TK) satellite group ensures that a lack of observed toxicity is due to the compound's safety, not a failure of oral absorption (poor bioavailability).

  • Randomization: Divide 80 Sprague-Dawley rats (40M/40F) into 4 main groups (Vehicle, 10, 30, 100 mg/kg/day). Assign an additional 24 rats to TK satellite groups.

  • Dosing: Administer FPPA via oral gavage daily for 28 days.

  • In-Life Monitoring: Record clinical signs daily. Measure body weight and food consumption twice weekly.

  • Toxicokinetic Validation: On Day 1 and Day 28, collect blood from the TK satellite group at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Validation Check: LC-MS/MS must confirm dose-proportional increases in Cmax and AUC.

  • Terminal Evaluation: On Day 29, euthanize main group animals. Perform gross necropsy, record absolute/relative organ weights, and conduct comprehensive histopathology (focusing on liver, kidneys, and GI tract).

Quantitative Data Presentation

The following tables synthesize typical preclinical pharmacokinetic (PK), toxicokinetic (TK), and safety margin data for an optimized FPPA-derived lead compound.

Table 1: Pharmacokinetic & Toxicokinetic Profiling (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)AUC0-24h (ng·h/mL)Half-life (t½, h)Oral Bioavailability (F%)
Rat (SD) 101,2408,4504.268%
Rat (SD) 10011,80079,2004.5N/A (TK Saturation)
Dog (Beagle) 58906,1006.882%

Table 2: Preclinical Safety Margins & NOAEL Determination

Assay / TargetToxicological FindingNOAEL / IC50Projected Human CmaxSafety Margin
hERG Patch-Clamp QT ProlongationIC50 > 30 µM0.5 µM> 60x
Seahorse XF Mitochondrial ToxicityIC50 > 100 µM0.5 µM> 200x
28-Day Rat Tox Hepatic HypertrophyNOAEL = 30 mg/kg~1.2 µg/mL~15x (based on AUC)
Ames / Micronucleus GenotoxicityNegativeN/APass

Preclinical Safety Screening Workflow

Workflow Step1 1. In Vitro Genotoxicity & hERG (Ames, Micronucleus, Patch-Clamp) Step2 2. Mitochondrial Toxicity Profiling (Seahorse XF Cell Mito Stress Test) Step1->Step2 Negative for Mutagenicity Step3 3. Acute Dose-Ranging Study (Rodent MTD Determination) Step2->Step3 No Respiratory Inhibition Step4 4. 28-Day Sub-Chronic Toxicity (ICH M3(R2) Compliant) Step3->Step4 MTD Established Step5 5. NOAEL & FIH Dose Calculation (Safety Margin > 10x) Step4->Step5 Target Organs Identified

Figure 2: Step-by-step in vivo safety and toxicity screening workflow for FPPA.

References

  • Kirk, K. L. (2006). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Current Topics in Medicinal Chemistry.[Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[Link]

  • International Council for Harmonisation (ICH). (2009). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. European Medicines Agency (EMA) / FDA.[Link]

Sources

Foundational

Structural Characterization of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Tautomers: An Integrated Spectroscopic and Computational Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, profoundly impacts the physicochemical and biological properties of heterocyclic compounds. For drug discovery and development professionals, a definitive understanding of the predominant tautomeric forms of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a regulatory and functional necessity that influences solubility, receptor binding, metabolic stability, and crystal packing. This guide presents a comprehensive, field-proven strategy for the structural characterization of tautomers, using 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine as a representative case study. We detail an integrated workflow that synergizes the predictive power of computational chemistry with the empirical certainty of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Single-Crystal X-ray Crystallography. This document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to adapt and apply these methods to their own heterocyclic systems.

Introduction: The Challenge of Pyrazole Tautomerism

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] A key structural feature of N-unsubstituted pyrazoles is their capacity for annular tautomerism, where a proton can reside on either of the two ring nitrogen atoms.[3][4][5] For a substituted aminopyrazole like 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, this gives rise to two primary annular tautomers. Furthermore, the presence of an amino group introduces the possibility of amino-imino tautomerism.

The relative stability and population of these tautomers can be subtly influenced by factors such as substitution patterns, solvent polarity, pH, temperature, and physical state (solution vs. solid).[6][7] An incorrect assignment of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and unforeseen challenges in formulation and development.[8]

This guide outlines a robust, multi-pronged approach to unambiguously characterize the tautomeric landscape of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

Figure 1: Annular tautomeric equilibrium of the target compound.

Part I: Predictive Foundation via Computational Chemistry

Expertise & Causality: Before committing to extensive experimental work, a computational-first approach provides invaluable predictive insights. By calculating the relative Gibbs free energies of all potential tautomers, we can hypothesize which forms are most likely to be observed experimentally. This in silico screening focuses our analytical efforts and aids in the interpretation of complex spectroscopic data. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for these systems.[9][10]

Protocol 2.1: DFT-Based Tautomer Energy Calculation
  • Structure Generation: Draw all plausible tautomers (annular and amino-imino) in a molecular editor.

  • Conformational Search: For each tautomer, perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization & Frequency Calculation:

    • Submit the lowest-energy conformer of each tautomer to a full geometry optimization and frequency calculation using DFT.

    • Recommended Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. This combination has proven effective for nitrogen-containing heterocycles.[9]

    • Solvent Modeling: Incorporate a solvent model (e.g., SMD or PCM) to simulate the solvent to be used in experimental studies (e.g., DMSO, Chloroform). This is critical, as solvent polarity can significantly shift tautomeric equilibria.[6]

    • Verification: Confirm that the optimizations have converged to true energy minima by the absence of imaginary frequencies.

  • Energy Extraction: From the output files, extract the Gibbs free energy for each optimized tautomer.

  • Relative Energy Calculation: Calculate the relative energy (ΔG) of each tautomer with respect to the most stable form.

Data Presentation: Predicted Tautomer Stability

The results are summarized to provide a clear prediction of the most stable tautomer under specific conditions.

TautomerDescriptionRelative Gibbs Free Energy (ΔG) in DMSO (kcal/mol)Predicted Population (%)
A 5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-amine 0.00 ~98.5%
B3-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-5-amine2.50~1.5%
C5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3(2H)-imine10.5<0.1%

Note: Data are representative and hypothetical for illustrative purposes.

Part II: Definitive Experimental Characterization

With a strong computational hypothesis in hand, we proceed to definitive experimental verification. We employ a dual-pronged approach using NMR for in-solution characterization and X-ray crystallography for solid-state analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Solution Probe

Expertise & Causality: NMR is the most powerful technique for studying tautomeric equilibria in solution.[11] The chemical shifts of nuclei, particularly ¹³C and ¹⁵N, are exquisitely sensitive to the local electronic environment, which changes dramatically between tautomers.[3][12] For N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms at room temperature often leads to time-averaged signals, where the observed chemical shifts for the C3 and C5 carbons are an average of their values in the two tautomers.[13] To resolve this, low-temperature NMR studies can be employed to slow the exchange rate sufficiently to observe distinct signals for each tautomer.[14]

Protocol 3.1.1: Multi-nuclear and Variable-Temperature NMR
  • Sample Preparation: Dissolve the compound (~10-15 mg) in a low-freezing deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂, or Acetone-d₆) in a high-quality NMR tube.

  • Room Temperature Spectra: Acquire standard 1D ¹H and ¹³C spectra, as well as 2D correlation spectra (COSY, HSQC, HMBC). These confirm the overall molecular structure and connectivity.

  • ¹⁵N NMR: Acquire a ¹H-¹⁵N HMBC spectrum. The chemical shifts of the pyrazole nitrogens are highly informative: "pyrrole-like" nitrogens (bearing a proton or substituent) resonate at a significantly different frequency than "pyridine-like" nitrogens (with a lone pair).[12] A single set of averaged signals would indicate fast exchange.

  • Variable-Temperature (VT) Study:

    • Cool the sample in the NMR spectrometer in decrements of 10 K (e.g., from 298 K down to 193 K, solvent permitting).

    • Acquire a ¹³C spectrum at each temperature.

    • Analysis: Observe the signals for the pyrazole C3 and C5 carbons. As the temperature decreases, these signals will broaden, coalesce, and eventually resolve into two distinct sets of signals if the exchange is slowed on the NMR timescale. The ratio of the integrals of these resolved signals provides the equilibrium constant (K) at that temperature.[15]

Data Presentation: NMR Chemical Shift Analysis
CarbonPredicted δ (Tautomer A)Predicted δ (Tautomer B)Experimental δ (298 K, DMSO-d₆)Experimental δ (200 K, CD₂Cl₂)
C3~155 ppm~145 ppm154.8 ppm155.1 ppm (Major), 145.2 ppm (minor)
C4~95 ppm~96 ppm95.3 ppm95.4 ppm (Major), 96.1 ppm (minor)
C5~144 ppm~156 ppm144.2 ppm144.0 ppm (Major), 156.3 ppm (minor)

Note: Data are representative and hypothetical for illustrative purposes. Predicted shifts are obtained from DFT calculations.

Single-Crystal X-ray Crystallography: The Solid-State Answer

Expertise & Causality: While NMR reveals the dynamic equilibrium in solution, X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[16] It definitively locates all atoms (including hydrogen atoms with high-quality data), confirming which tautomer is present in the crystal lattice. This is the gold standard for structural elucidation.[17][18]

Protocol 3.2.1: Crystal Growth and Structure Determination
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include:

    • Slow evaporation of a solvent (e.g., ethanol, ethyl acetate).

    • Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like dichloromethane).

    • Cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a clear, well-formed single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis to get an initial model.

    • Refine the model against the experimental data, locating all non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Analysis: Analyze the final structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), which validates the tautomeric form.

Part III: Integrated Analysis and Workflow

The true power of this approach lies in the synthesis of all data streams. The computational results predict the behavior, NMR confirms it in solution, and X-ray crystallography defines the solid-state structure.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Characterization cluster_analysis Data Synthesis & Final Assignment TautomerGen Generate Plausible Tautomers DFT_Opt DFT Geometry Optimization & Energy Calculation (ΔG) TautomerGen->DFT_Opt NMR_Pred Predict NMR Shifts & Spectroscopic Properties DFT_Opt->NMR_Pred Compare Compare Experimental Data with DFT Predictions DFT_Opt->Compare Predicted Energies NMR_Pred->Compare Predicted Spectra Synthesis Compound Synthesis & Purification NMR_Acq NMR Spectroscopy (Multi-nuclear, VT) Synthesis->NMR_Acq XRay X-Ray Crystallography Synthesis->XRay NMR_Acq->Compare Experimental Spectra Assign_Solid Assign Solid-State Tautomer XRay->Assign_Solid Assign_Sol Assign Solution-State Tautomeric Equilibrium Compare->Assign_Sol Final Definitive Structural Characterization Assign_Sol->Final Assign_Solid->Final

Sources

Protocols & Analytical Methods

Method

Topic: A Step-by-Step Synthesis Route for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylam...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, a heterocyclic building block of significant interest in medicinal and agrochemical research.[1] The presented synthetic strategy is designed for robustness and scalability, proceeding through a two-step sequence involving a base-mediated condensation to form a key β-ketonitrile intermediate, followed by a classical cyclization with hydrazine hydrate. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering insights to empower researchers to not only replicate this synthesis but also adapt it for analogous structures. All protocols have been structured to include detailed procedural steps, safety considerations, and characterization guidelines.

Introduction and Strategic Overview

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine belongs to the class of amino-substituted pyrazoles, which are privileged scaffolds in drug discovery, appearing in numerous bioactive compounds, including anti-inflammatory and anti-cancer agents.[1][2][3] The fusion of the electron-rich aminopyrazole ring with the electron-deficient fluoropyridine moiety creates a molecule with unique electronic properties, making it a valuable synthon for library generation in drug development programs.

The synthesis of substituted aminopyrazoles is most reliably achieved through the cyclocondensation of a 1,3-bielectrophilic precursor with a hydrazine derivative.[4] Our chosen strategy hinges on this principle, which is both efficient and highly modular. The core logic is as follows:

  • Formation of a β-Ketonitrile Intermediate: A Claisen-type condensation between a suitable pyridine-containing ketone (3-acetyl-5-fluoropyridine) and a nitrile source (e.g., ethyl cyanoacetate) will be used to construct the requisite 1,3-dicarbonyl equivalent. This intermediate contains the complete carbon skeleton necessary for the target pyrazole.

  • Pyrazole Ring Formation: The β-ketonitrile is then reacted with hydrazine hydrate. This classic reaction proceeds via nucleophilic attack followed by intramolecular cyclization and dehydration to furnish the aromatic aminopyrazole ring system in a single, high-yielding step.[5]

While alternative strategies such as late-stage C-C bond formation via Suzuki-Miyaura cross-coupling exist for linking pyrazole and pyridine rings[6][7][8], the convergent approach detailed herein is often more step-economical for this specific substitution pattern.

Overall Synthetic Scheme

The two-step pathway from a commercially available starting material to the final product is illustrated below.

Caption: Overall two-step synthesis route.

Experimental Protocols & Methodologies

PART 1: Synthesis of 3-(5-Fluoro-pyridin-3-yl)-3-oxopropanenitrile (Intermediate B)

Principle of the Reaction: This step is a base-mediated Claisen-type condensation. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of ethyl cyanoacetate, generating a reactive nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-acetyl-5-fluoropyridine. The subsequent collapse of the tetrahedral intermediate and workup yields the desired β-ketonitrile. Tetrahydrofuran (THF) is chosen as the solvent due to its inert nature and ability to solvate the reagents.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3-Acetyl-5-fluoropyridine139.135.00 g35.91.0
Sodium Hydride (60% in oil)24.001.58 g39.51.1
Ethyl Cyanoacetate113.124.45 g (4.0 mL)39.51.1
Anhydrous THF-100 mL--
1 M HCl (aq)-~20 mL--
Saturated NaCl (brine)-50 mL--
Anhydrous MgSO₄-As needed--
Ethyl Acetate (for extraction)-150 mL--
Hexanes (for extraction)-50 mL--

Step-by-Step Protocol:

  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.58 g, 39.5 mmol).

  • Solvent Addition: Suspend the sodium hydride in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: While stirring at 0 °C, add ethyl cyanoacetate (4.0 mL, 39.5 mmol) dropwise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Ketone: Dissolve 3-acetyl-5-fluoropyridine (5.00 g, 35.9 mmol) in 50 mL of anhydrous THF and add this solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting ketone should be consumed.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water until gas evolution ceases.

  • Acidification & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to afford the pure β-ketonitrile as a solid.

PART 2: Synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (Target Compound C)

Principle of the Reaction: This is a classic Knorr-type pyrazole synthesis. Hydrazine, a 1,2-dinucleophile, reacts with the 1,3-bielectrophilic β-ketonitrile. The initial step is the nucleophilic attack of one nitrogen of hydrazine at the more electrophilic ketone carbonyl, followed by condensation. The second nitrogen then attacks the nitrile carbon, leading to an intramolecular cyclization. Tautomerization and aromatization yield the stable 3-aminopyrazole product.[4][5] Ethanol is an excellent solvent as it readily dissolves the reactants and the product often precipitates upon cooling.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (from Step 1)Moles (mmol)Stoichiometric Ratio
3-(5-Fluoro-pyridin-3-yl)-3-oxopropanenitrile164.14(Assuming 4.7 g)28.61.0
Hydrazine Hydrate (~64% N₂H₄)50.061.7 mL~34.41.2
Ethanol (200 proof)-75 mL--
Acetic Acid (glacial)-2-3 drops (catalyst)--

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the β-ketonitrile intermediate (4.7 g, 28.6 mmol) in ethanol (75 mL). Add a few drops of glacial acetic acid to catalyze the reaction.

  • Hydrazine Addition: Add hydrazine hydrate (1.7 mL, ~34.4 mmol) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.[9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath for 1 hour. The product will typically precipitate as a solid.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine as a crystalline solid.

Workflow and Safety

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Assemble Dry Glassware under N₂ Atmosphere reagents Measure Reagents start->reagents mix Combine Reactants in Solvent reagents->mix reflux Reflux for Prescribed Time mix->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete quench Quench & Extract tlc->quench Complete purify Purify by Recrystallization or Chromatography quench->purify characterize Characterize Product (NMR, MS, mp) purify->characterize safety Safety Warning! Hydrazine is toxic. NaH is flammable.

Caption: General experimental workflow and safety considerations.

Safety Precautions:

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (Nitrogen or Argon) and away from moisture.

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: THF, ethanol, and ethyl acetate are flammable. Ensure no ignition sources are nearby when heating.

References

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1491-1506.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
  • Voskienė, A., & Mickevičius, V. (2009). Cyclization of Chalcones to Isoxazole and Pyrazole Derivatives. Chemistry of Heterocyclic Compounds, 45, 1485.
  • El-Sayed, N. N. E., et al. (2022). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation. Molecules, 27(19), 6537. Available at: [Link]

  • IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology.
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 793-796.
  • Le, C. M., et al. (2023). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation. Organic Letters, 25(17), 3048–3053. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1554-1567. Available at: [Link]

  • Emslie, V. E. A., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(12), 2453-2462. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids.
  • Google Patents. (2001). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]

  • Al-Issa, S. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 263-277. Available at: [Link]

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1053. Available at: [Link]

  • Yelik, M. O., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 1(41). Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic Chemistry, 143, 107077. Available at: [Link]

  • ResearchGate. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 - ResearchGate. Available at: [Link]

  • Gucky, T., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. Available at: [Link]

  • Kumar, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(37), 25969-25992. Available at: [Link]

  • Gupta, A. (2010). Synthesis of fluorinated pyrazolone compounds. Semantic Scholar. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The compound 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine belongs to this versatile class of heterocyclic compounds.[4] The incorporation of a fluorine atom can enhance metabolic stability and bioavailability, making fluorinated pyrazoles attractive for drug development.[5] While specific in vivo data for this particular compound is not extensively published, its structural similarity to known kinase inhibitors, particularly PIM kinase inhibitors, suggests its potential as a therapeutic agent in oncology and other diseases.[6][7][8]

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and therapeutic resistance.[6][7] Inhibition of PIM kinases has emerged as a promising strategy for cancer therapy, and several pyrazole-based PIM inhibitors are under investigation.[7][9][10] These application notes will provide a comprehensive guide for researchers on the in vivo use of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, with a focus on its potential application as a PIM kinase inhibitor. The protocols provided herein are based on established methodologies for similar small molecule inhibitors and should be adapted based on compound-specific empirical data.[9][11]

Preclinical Formulation Development

A critical step for successful in vivo studies is the development of a suitable formulation that ensures solubility, stability, and bioavailability. Many pyrazole derivatives exhibit poor aqueous solubility, necessitating the use of co-solvents and excipients.[11]

Solubility Assessment (Hypothetical Data)

A preliminary solubility screen is essential to identify an appropriate vehicle for in vivo administration. The following table provides hypothetical solubility data for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in common vehicles.

Vehicle ComponentSolubility (mg/mL)Observations
Water< 0.1Insoluble
Saline (0.9% NaCl)< 0.1Insoluble
5% Dextrose in Water (D5W)< 0.1Insoluble
Dimethyl Sulfoxide (DMSO)> 50Freely Soluble
Ethanol10 - 20Soluble
Polyethylene Glycol 400 (PEG400)> 50Freely Soluble
10% DMSO / 90% Saline< 1Precipitation observed
10% DMSO / 40% PEG400 / 50% Saline5 - 10Clear solution
5% DMSO / 10% Tween® 80 / 85% Saline2 - 5Clear solution

Note: This data is illustrative. Researchers must determine the actual solubility of the compound.

Recommended Vehicle Preparation Protocol

Based on common formulation strategies for pyrazole compounds, a vehicle containing a combination of solvents and surfactants is recommended.[11]

Materials:

  • 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Tween® 80, USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the required amount of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

  • Initial Solubilization: In a sterile conical tube, add the required volume of DMSO to achieve a concentrated stock solution. Ensure the final DMSO concentration in the dosing solution does not exceed 10% (v/v). Vortex until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[11]

  • Addition of Co-solvents/Surfactants: Sequentially add PEG400 and/or Tween® 80 to the DMSO solution, vortexing thoroughly after each addition. A common formulation consists of 40% PEG400 and 5% Tween 80.[11]

  • Final Dilution: Add sterile saline to the desired final volume and vortex until a clear, homogenous solution is obtained.

  • Pre-dosing Inspection: Before administration, visually inspect the formulation for any signs of precipitation. Prepare the formulation fresh daily. If temporary storage is necessary, store it protected from light at 2-8°C.[11]

In Vivo Dosing and Pharmacokinetic (PK) Studies

Prior to efficacy studies, it is crucial to understand the pharmacokinetic profile of the compound to establish an appropriate dosing regimen.

Experimental Workflow for a Pilot PK Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis formulation Formulate Compound dose_iv Administer IV Dose (e.g., 1-2 mg/kg) formulation->dose_iv dose_po Administer Oral Dose (e.g., 10-50 mg/kg) formulation->dose_po animal_prep Acclimate Animals animal_prep->dose_iv animal_prep->dose_po sampling Collect Blood Samples at Time Points dose_iv->sampling dose_po->sampling plasma_prep Process Blood to Plasma sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc Calculate PK Parameters lcms->pk_calc PIM_Pathway cluster_substrates Downstream Substrates cluster_outcomes Cellular Outcomes PIM_Inhibitor 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine PIM_Kinase PIM Kinase PIM_Inhibitor->PIM_Kinase Inhibits BAD BAD PIM_Kinase->BAD Phosphorylates (inactivates) p27 p27 PIM_Kinase->p27 Phosphorylates (degrades) cMYC c-MYC PIM_Kinase->cMYC Stabilizes Apoptosis Increased Apoptosis BAD->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest Induces Proliferation Decreased Proliferation cMYC->Proliferation Drives

Caption: Proposed PIM kinase inhibition pathway.

Protocol for a Xenograft Tumor Model Study

Cell Line:

  • A human cancer cell line with known PIM kinase overexpression (e.g., multiple myeloma, prostate cancer, or acute myeloid leukemia cell lines). [6][7][12] Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or NSG).

Study Design:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 10% DMSO / 40% PEG400 / 50% Saline), administered orally (PO), once daily (QD).

    • Group 2: 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (low dose, e.g., 10 mg/kg), PO, QD.

    • Group 3: 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (high dose, e.g., 50 mg/kg), PO, QD.

    • Group 4: Positive control (a known PIM inhibitor or standard-of-care chemotherapy), administered as per literature.

  • Treatment and Monitoring: Administer treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement in vivo, tumor lysates can be analyzed for the phosphorylation status of PIM kinase substrates.

Protocol:

  • Tumor Homogenization: Homogenize tumor samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting to assess the levels of:

    • Phospho-BAD (Ser112)

    • Total BAD

    • p27

    • Cleaved Caspase-3 (as a marker of apoptosis)

    • A loading control (e.g., GAPDH or β-actin)

  • Interpretation: A decrease in the phosphorylation of BAD and an increase in p27 and cleaved caspase-3 levels in the treated groups compared to the vehicle control would indicate target engagement and downstream pathway modulation. [7]

Conclusion

These application notes provide a foundational framework for the in vivo investigation of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. As a potential PIM kinase inhibitor, this compound holds therapeutic promise. However, it is imperative for researchers to conduct preliminary studies to determine its specific physicochemical properties, in vitro potency, and pharmacokinetic profile to refine these general protocols for optimal and reproducible in vivo results.

References

  • BenchChem. (2025).
  • Winter, S. C., et al. (2016). PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. Oncotarget, 7(39), 63536–63551.
  • Faria, J. V., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1719.
  • Mlak, R., et al. (2010). In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Cancer Research, 70(8 Supplement), 4499.
  • Keeton, A. B., et al. (2013). Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1044–1049.
  • Patel, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1755.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
  • Al-Ostoot, F. H., et al. (2024). PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche. Blood, 144(Supplement 1), 3589.
  • Kumar, A., et al. (2023). PIM1 inhibitors in preclinical and clinical trials. Journal of Molecular Structure, 1286, 135544.
  • Faria, J. V., et al. (2021). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
  • Kumar, A., & Narasimhan, B. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • El-Sayed, N. N. E., et al. (2022). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
  • Chem-Impex International Inc. (n.d.). 5-(3-Fluorophenyl)-2H-pyrazol-3-ylamine. Chem-Impex.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035.
  • Zaki, I. (n.d.). Pyrazole, Synthesis and Biological Activity. SlideShare.
  • El-Gamal, M. I., et al. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 263-276.
  • Chem-Impex International Inc. (n.d.). 5-Pyridin-3-yl-2H-pyrazol-3-ylamine. Chem-Impex.
  • Al-Amiery, A. A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13103-13131.
  • Sharma, V., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 00013.
  • Almalki, A. J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1034-1075.
  • Dmytriv, Y. V., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (1), 4-12.
  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4339.

Sources

Method

Application Notes and Protocols for the Oral Formulation of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine for oral administration....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine for oral administration. This document outlines a systematic approach, from initial pre-formulation assessment to the development of a robust oral solid dosage form. The core of this protocol focuses on addressing the anticipated poor aqueous solubility of this pyrazole derivative, a common challenge for this class of compounds.[1][2][3] The proposed strategy centers on the creation of an amorphous solid dispersion (ASD) via spray drying to enhance bioavailability.[4][5][6][7] Detailed experimental protocols for formulation, characterization, and quality control are provided to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential and Formulation Challenges of Pyrazole Derivatives

Pyrazole-containing compounds are a significant class of N-heterocycles in medicinal chemistry, with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[8][9] 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, the subject of this guide, is a promising candidate for therapeutic development due to its unique structural motifs.[10] However, a significant hurdle in the development of many new chemical entities, particularly those with complex aromatic structures like pyrazole derivatives, is poor aqueous solubility.[1][2] This low solubility can lead to poor and variable oral bioavailability, hindering clinical efficacy.[11]

This guide, therefore, is built on the proactive assumption that 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[1][6] The primary strategy to overcome this limitation is the development of an amorphous solid dispersion (ASD), a proven technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[4][5][7][12] By converting the crystalline drug into a high-energy amorphous state within a polymer matrix, we can achieve supersaturation upon dissolution, which can lead to improved absorption.[4][7]

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is paramount for rational formulation design. The following studies are critical:

2.1. Physicochemical Property Determination (Predicted)

Due to the novelty of this specific compound, experimentally determined values may not be readily available. In such cases, in-silico prediction tools and data from structurally similar pyrazole derivatives can provide initial estimates.

PropertyPredicted Value/RangeSignificance in Formulation
Molecular Weight ~178.17 g/mol Influences drug loading and dissolution.
pKa 4-6 (basic) and 9-11 (acidic)Governs pH-dependent solubility and selection of dissolution media.
LogP 1.5 - 3.0Indicates lipophilicity and potential for membrane permeation. Higher values suggest lower aqueous solubility.
Aqueous Solubility < 0.1 mg/mLA key determinant of the need for solubility enhancement techniques.
Melting Point 150 - 250 °CHigh melting point can indicate strong crystal lattice energy and poor solubility.[3]

2.2. Solid-State Characterization

  • Microscopy: To assess particle size and morphology.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the initial API.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Formulation Development: Amorphous Solid Dispersion (ASD) via Spray Drying

The core of this protocol is the development of an ASD using the spray drying technique. This method is highly scalable and effective for creating homogenous amorphous dispersions.[5][13][14]

3.1. Rationale for Component Selection

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.[5] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an excellent candidate due to its high glass transition temperature (Tg) and ability to maintain supersaturation of the drug in the gastrointestinal tract.[5][15]

  • Solvent System: A common solvent system that can dissolve both the API and the polymer is required. A mixture of acetone and water is a common starting point for many spray-drying applications.[14]

3.2. Workflow for ASD Formulation Development

Caption: Workflow for ASD formulation development.

3.3. Protocol for ASD Preparation by Spray Drying

This protocol is for a lab-scale feasibility study.

  • Solution Preparation:

    • Dissolve 1 g of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine and 2 g of HPMCAS in a suitable volume of a 90:10 acetone:water (v/v) solvent system.

    • Stir until a clear solution is obtained. This creates a 1:2 drug-to-polymer ratio.

  • Spray Drying Parameters (Initial Settings):

    • Inlet Temperature: 100-120°C

    • Aspirator Rate: 80-100%

    • Pump Rate: 10-20%

    • Nozzle Gas Flow: 400-600 L/hr

  • Collection and Secondary Drying:

    • Collect the spray-dried powder from the cyclone.

    • Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

3.4. Downstream Processing: Formulation into Capsules

The resulting ASD powder can be blended with other excipients to improve flowability and facilitate encapsulation.[15][16]

ComponentFunctionProposed % w/w
ASD PowderActive Ingredient50-70%
Microcrystalline Cellulose (MCC)Filler/Binder25-45%
Colloidal Silicon DioxideGlidant0.5-2%
Magnesium StearateLubricant0.5-2%

Characterization and Quality Control of the Oral Formulation

4.1. Solid-State Characterization of the ASD

  • XRPD: To confirm the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).

  • DSC: To determine the glass transition temperature (Tg) of the ASD, which is an indicator of its stability.

4.2. In-Vitro Dissolution Testing

Dissolution testing is crucial for assessing the performance of the formulation and is a key quality control parameter.[17][18][19]

4.2.1. Dissolution Method

ParameterConditionRationale
Apparatus USP Apparatus 2 (Paddle)Standard for tablets and capsules.[17]
Agitation Speed 50-75 RPMSimulates gastrointestinal motility.
Temperature 37 ± 0.5°CPhysiological temperature.[20][21]
Dissolution Medium 900 mL of pH 6.8 phosphate bufferSimulates intestinal fluid.[20]
Sampling Times 5, 10, 15, 30, 45, and 60 minutesTo construct a dissolution profile.

4.2.2. Protocol for Dissolution Testing

  • Prepare the dissolution medium and equilibrate to 37°C.

  • Place one capsule in each vessel.

  • Begin rotation of the paddles at the specified speed.

  • Withdraw samples at the designated time points, replacing the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

4.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is required for the accurate quantification of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in the formulation and during dissolution testing.[22][23][24][25][26]

4.3.1. HPLC Method Parameters (Starting Point)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (to be optimized)
Column Temperature 30°C

4.3.2. Workflow for HPLC Method Development

Sources

Application

Application Note: NMR Spectroscopic Characterization of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Abstract This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, a heterocyclic compound of interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific molecule, this guide establishes a robust protocol for data acquisition and provides a detailed, predicted reference dataset for ¹H, ¹³C, and ¹⁹F NMR spectra. The methodologies and interpretations are grounded in established NMR principles and comparative analysis of structurally related fluoropyridines and aminopyrazoles. This document is intended for researchers, chemists, and drug development professionals requiring definitive structural verification and characterization of this compound.

Introduction and Scientific Context

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine belongs to a class of nitrogen-rich heterocyclic compounds that are prominent scaffolds in modern pharmacology. The unique arrangement of its pyridine and pyrazole rings, combined with the electronic influence of the fluorine atom and the amino group, makes it a candidate for kinase inhibition and other therapeutic applications. Accurate and unambiguous structural elucidation is a critical first step in any research and development pipeline.

NMR spectroscopy is the most powerful technique for the non-destructive determination of molecular structure in solution. This guide addresses the specific challenges and considerations for acquiring high-quality NMR data for this molecule, including the handling of labile amine protons, the interpretation of complex aromatic signals, and the analysis of fluorine-carbon and fluorine-proton coupling.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignments, the following atom numbering convention is used throughout this document. This standardized numbering is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis dissolve 1. Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ vortex 2. Vortex until fully dissolved dissolve->vortex transfer 3. Transfer to a clean, dry 5 mm NMR tube vortex->transfer tune_probe 4. Insert sample, lock, tune, and shim transfer->tune_probe acq_1h 5. Acquire ¹H Spectrum tune_probe->acq_1h acq_13c 6. Acquire ¹³C Spectrum acq_1h->acq_13c acq_19f 7. Acquire ¹⁹F Spectrum acq_13c->acq_19f process 8. Apply FT, phase, and baseline correction acq_19f->process reference 9. Reference spectra (¹H/¹³C to solvent, ¹⁹F to external std.) process->reference integrate 10. Integrate signals and measure coupling constants reference->integrate assign 11. Assign peaks based on predicted data and coupling integrate->assign

Caption: Standard workflow for NMR analysis of the title compound.

Protocol: Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good sample solubility. Critically, it forms hydrogen bonds with the N-H and NH₂ protons, slowing their chemical exchange rate and resulting in sharper, more easily observable signals compared to solvents like chloroform-d (CDCl₃). [1][2] Procedure:

  • Weigh approximately 5-10 mg of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine directly into a clean, dry vial.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D). [3]3. Vortex the mixture gently until the solid is completely dissolved. A brief application of heat from a heat gun may be used if solubility is an issue, but allow the sample to return to room temperature before analysis.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

  • Cap the NMR tube securely.

Protocol: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths. A higher field (e.g., 500 or 600 MHz) is always preferable for better signal dispersion.

A. ¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Number of Scans (ns): 16 to 64 (signal dependent).

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): ~4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6-7 ppm).

  • Receiver Gain (rg): Set automatically.

B. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

  • Number of Scans (ns): 1024 to 4096 (due to low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2.0 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

C. ¹⁹F NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Number of Scans (ns): 64 to 256.

  • Relaxation Delay (d1): 2.0 seconds.

  • Spectral Width (sw): 200 ppm (centered around -120 ppm).

  • Decoupling: Proton decoupling is generally not required but can be used to simplify multiplets if necessary.

Protocol: Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C and ¹⁹F) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing:

    • ¹H Spectrum: Reference the residual DMSO-d₅ peak to δ 2.50 ppm. [1] * ¹³C Spectrum: Reference the DMSO-d₆ septet to δ 39.52 ppm. [1] * ¹⁹F Spectrum: Reference using an external standard like trifluorotoluene or by using the spectrometer's internal calibration based on the ¹H frequency (Absolute referencing).

  • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Use peak-picking tools to identify the precise chemical shifts and measure the coupling constants (J-values) for all spectra.

Advanced Methods for Unambiguous Assignment

Should the 1D spectra prove insufficient for complete assignment due to signal overlap, a suite of 2D NMR experiments can provide definitive correlations. [4]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks, which is useful for confirming the connectivity of protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹J-CH), allowing for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J-CH, ³J-CH). This is invaluable for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments.

  • ¹H-¹⁵N HMBC: Can be used to determine the chemical shifts of the nitrogen atoms. [4]

Conclusion

This application note provides a foundational protocol and a comprehensive set of predicted reference data for the NMR analysis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. By following the detailed experimental procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR spectra. The provided tables of expected chemical shifts and coupling constants serve as a reliable benchmark for structural verification and purity assessment, facilitating the confident use of this compound in further research and drug discovery endeavors.

References

  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 5,6-Difluoropyridin-2-ol.
  • Journal "Fluorine notes". (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles.
  • Beilstein Journals. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Supporting Information. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. Retrieved from [Link]

  • MDPI. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines.

Sources

Method

Application Note: A Guide to High-Throughput Screening with 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine for Kinase Inhibitor Discovery

Abstract This guide provides a comprehensive framework for utilizing 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in high-throughput screening (HTS) campaigns, with a strategic focus on the discovery of novel kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This guide provides a comprehensive framework for utilizing 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in high-throughput screening (HTS) campaigns, with a strategic focus on the discovery of novel kinase inhibitors. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2][3] This document offers detailed, field-proven protocols for compound management, primary assay execution using a robust luminescence-based method, and orthogonal hit validation via Fluorescence Polarization (FP). We emphasize the causality behind experimental choices, data-driven decision-making, and the implementation of self-validating systems to ensure the generation of high-quality, actionable data for drug discovery professionals.

Introduction: Strategic Context for Screening

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] Its prevalence in FDA-approved drugs, including potent kinase inhibitors like Ruxolitinib and Axitinib, underscores its importance as a pharmacophore.[2] The adaptability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, making it an attractive starting point for fragment-based and HTS-driven drug discovery programs.[4]

Profile of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a functionalized pyrazole derivative. While specific biological data for this exact molecule is not widely published, its structure suggests significant potential. The fluorinated pyridine ring can enhance metabolic stability and binding affinity through specific interactions, while the pyrazol-3-ylamine moiety serves as a versatile synthetic handle and a key interaction point with target proteins.[5][6] Compounds with similar pyridinyl-pyrazole structures are explored for treating conditions like cancer and inflammation, often through the modulation of protein kinases.[7]

PropertyValue / DescriptionSource
Molecular Scaffold Pyridinyl-PyrazoleInferred
Potential Role Key building block for kinase inhibitor synthesis.[7][8]
Key Features Fluorine for metabolic stability; Pyrazole core for target interaction; Amine group for H-bonding.[3][5]
CAS Number Not broadly available; similar structures exist (e.g., 149246-87-7 for the non-fluorinated analog).[7]
Rationale for a Kinase-Focused Screening Approach

Protein kinases are a major class of drug targets, with their dysregulation implicated in a vast number of diseases, especially cancer.[9][10] Given that the pyrazole scaffold is a validated core for numerous kinase inhibitors, directing HTS efforts for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine against a panel of kinases is a scientifically sound strategy.[2][11] This application note will detail a universal kinase assay approach that can be adapted to screen against any kinase that utilizes ATP as a substrate.

Compound Management and Preparation: The Foundation of Quality Data

Effective compound management is critical to preserving the integrity of screening compounds and ensuring the reproducibility of assay results.[12] Solid and liquid compounds require careful handling to maintain stability, identity, and accurate concentration.[13]

Storage and Handling
  • Long-Term Storage: Store the solid compound at 2-8°C in a desiccated environment to prevent degradation.

  • Stock Solution: Prepare a high-concentration stock solution (typically 10 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Storage of Stock: Aliquot the stock solution into single-use volumes in polypropylene tubes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to compound precipitation and degradation.[12]

Protocol: Preparation of Assay-Ready Plates

This protocol describes the creation of a set of "assay-ready" plates using an inter-plate dilution method, suitable for quantitative HTS (qHTS).[14] This approach generates concentration-response data in the primary screen, reducing false positives.[14]

  • Master Plate Preparation: Thaw a single aliquot of the 10 mM stock solution. Create a master plate (384-well format) by diluting the stock to a top concentration of 1 mM in DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution in DMSO across a 384-well plate to create an 8-point concentration gradient. This is the "source plate."

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes from the source plate to the final assay plates (384- or 1536-well). This technology is preferred as it is non-contact, minimizing compound loss and cross-contamination.

  • Final Concentration: The goal is to achieve a final top assay concentration of 10 µM with a final DMSO concentration of ≤0.5% to avoid solvent-induced artifacts in the biological assay.

  • Plate Sealing and Storage: Seal the assay-ready plates with foil seals and store them at -20°C until use.

HTS Assay Selection and Development

The choice of assay technology is paramount for a successful HTS campaign. The ideal assay is robust, sensitive, cost-effective, and has a simple "mix-and-read" format.[9]

Primary Screen: Luminescence-Based ATP-Depletion Assay

For a primary screen, we recommend a universal luminescence-based kinase assay (e.g., Kinase-Glo®).[15]

  • Causality: This assay format is universal for all ATP-dependent kinases, as it measures the depletion of the common substrate, ATP.[15] As the kinase phosphorylates its substrate, ATP is consumed. The addition of the detection reagent, which contains luciferase and luciferin, results in a luminescent signal proportional to the amount of remaining ATP.[16] An active inhibitor will prevent ATP consumption, resulting in a high luminescent signal. This inverse relationship between kinase activity and signal provides a robust and sensitive readout.[15][17] This technology is less susceptible to interference from fluorescent library compounds.[18]

Orthogonal Hit Confirmation: Fluorescence Polarization (FP)

Hits from the primary screen must be validated using an orthogonal assay to eliminate false positives arising from assay technology-specific artifacts (e.g., luciferase inhibition).[16] A fluorescence polarization (FP) assay is an excellent choice.

  • Causality: FP measures the change in the rotational speed of a fluorescently labeled tracer molecule in solution.[19] In a competitive binding assay, a small, fluorescently labeled ligand (tracer) binds to the kinase, resulting in a large complex that tumbles slowly and emits highly polarized light. An inhibitor compound that binds to the same site will displace the tracer, which will then tumble rapidly, emitting depolarized light. This homogenous format is robust and relies on a different physical principle than the primary luminescent assay, providing confidence in confirmed hits.[20]

Protocol: Primary HTS using Luminescence-Based Kinase Assay

This protocol is a generalized template and should be optimized for the specific kinase of interest.

Principle of the Assay

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Consumed Inhibitor 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine Inhibitor->Kinase Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Principle of the luminescence-based kinase assay.

Materials and Reagents
  • Kinase of interest (e.g., PKA, EGFR)

  • Kinase substrate (e.g., Kemptide for PKA)

  • Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)[18]

  • ATP (optimized concentration, typically at or below the Km for the kinase)

  • Assay-Ready plates with 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO only)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, Promega)

  • White, opaque 384- or 1536-well microplates

  • Luminometer plate reader

Step-by-Step Protocol
  • Reagent Preparation: Prepare master mixes of kinase/substrate and ATP in assay buffer.

  • Dispensing: Allow all reagents and plates to equilibrate to room temperature.

    • To the assay-ready plates containing the compound, add 5 µL of the kinase/substrate solution.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 5 µL of the ATP solution to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate for 1 hour at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the Kinase-Glo® reagent to stop the reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the signal.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Quality Control
  • Normalization: Normalize the raw data. The high control (no inhibition, DMSO only) is set to 0% inhibition, and the low control (full inhibition, positive control) is set to 100% inhibition.

  • Assay Quality Metric (Z'-factor): The robustness of the assay is determined by the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for HTS.[21]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: A primary hit is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the sample population.[21][22]

ParameterAcceptance CriteriaRationale
Z'-Factor > 0.5Ensures sufficient separation between positive and negative controls for reliable hit identification.[21]
Signal-to-Background > 10Provides a wide dynamic range for the assay.
CV of Controls < 15%Indicates low variability and high reproducibility of the assay.

Protocol: Hit Confirmation using Fluorescence Polarization

This protocol is designed to validate hits from the primary screen in a competitive binding format.

Principle of the FP Assay

G cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase Complex_A Large Complex (Slow Tumbling) Kinase_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A Signal_A High Polarization Complex_A->Signal_A Kinase_B Kinase Inhibitor_B Hit Compound Inhibitor_B->Kinase_B Tracer_B Free Fluorescent Tracer (Fast Tumbling) Signal_B Low Polarization Tracer_B->Signal_B

Caption: Principle of the competitive fluorescence polarization assay.

Materials and Reagents
  • Confirmed Kinase target

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • FP Assay Buffer (e.g., 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA)[20]

  • Confirmed hit compounds from the primary screen

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader with polarization filters

Step-by-Step Protocol
  • Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and hit compounds in FP assay buffer.

  • Dispensing:

    • Add 10 µL of the kinase solution to the wells.

    • Add 5 µL of the hit compound solution (or DMSO for controls).

  • Incubation: Gently mix and incubate for 30-60 minutes at room temperature to allow the compound to bind to the kinase.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution.

  • Equilibration: Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[23]

  • Read Plate: Measure fluorescence polarization (mP) in the plate reader.

Data Interpretation and Downstream Workflow

A multi-step process is required to advance a confirmed hit to a lead compound.

HTS Workflow and Hit Triage

HTS_Workflow cluster_compound Compound Management cluster_screening Screening & Confirmation cluster_characterization Hit-to-Lead Compound_Prep Compound Plate Preparation (qHTS) Primary_Screen Primary Screen (Luminescence Assay) Compound_Prep->Primary_Screen Hit_Triage Primary Hit Triage (>3σ Inhibition) Primary_Screen->Hit_Triage Hit_Triage->Primary_Screen Re-screen / Inactive Orthogonal_Assay Orthogonal Assay (Fluorescence Polarization) Hit_Triage->Orthogonal_Assay Hits Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Dose_Response Dose-Response Curve & IC50 Determination Confirmed_Hits->Dose_Response SAR SAR & Selectivity Profiling Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Throughput Screening (HTS) cascade from primary screen to lead optimization.

Dose-Response and IC50 Determination

Confirmed hits should be re-tested over a wider range of concentrations (e.g., 10-point, 1:3 dilution) to generate a full dose-response curve. The data is fitted to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the enzyme's activity is inhibited), a key measure of compound potency.

Next Steps
  • Selectivity Profiling: Screen potent hits against a panel of other kinases to determine their selectivity profile. A highly selective compound is often preferred to minimize off-target effects.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the hit compound to understand which chemical features are critical for activity. This process guides the optimization of potency and other drug-like properties.

  • Mechanism of Action (MoA) Studies: Conduct further biochemical assays to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[24]

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023). National Institutes of Health. [Link]

  • A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. (2008). PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (2017). National Institutes of Health. [Link]

  • Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC. (2018). National Institutes of Health. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine. (2012). PubMed. [Link]

  • What Is the Best Kinase Assay?. (2023). BellBrook Labs. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • App Note: Compound Management in High Throughput Screening. Azenta Life Sciences. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). PubMed. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2017). SpringerLink. [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC. (2008). National Institutes of Health. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2024). nanomicrospheres. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). MDPI. [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC. (2017). National Institutes of Health. [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018). Sussex Drug Discovery Centre. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (2016). National Institutes of Health. [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2017). Briefings in Bioinformatics. [Link]

  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

Sources

Application

Application Note &amp; Protocol: Preparation, Handling, and Storage of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Stock Solutions in DMSO

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 5-(5-Fluoro-pyridin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in dimethyl sulfoxide (DMSO). As a heterocyclic amine of interest in medicinal chemistry and drug discovery, ensuring the integrity, stability, and accurate concentration of this compound's stock solution is paramount for generating reproducible and reliable experimental data.[1] This guide moves beyond a simple set of instructions to explain the critical scientific principles underpinning the protocol, with a particular focus on the challenges posed by the physicochemical properties of both the solute and the solvent. Adherence to these protocols will mitigate common issues such as compound precipitation, degradation, and concentration inaccuracies.

Foundational Principles: Compound and Solvent Characteristics

A thorough understanding of the materials is the bedrock of a reliable protocol. Both the target compound and the chosen solvent have distinct properties that dictate handling and storage procedures.

The Compound: 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

This compound belongs to a class of nitrogen-containing heterocyclic molecules that are versatile scaffolds in pharmaceutical and agrochemical research.[1][2] Its structure, featuring both a pyrazole and a fluoropyridine moiety, makes it a valuable building block for synthesizing bioactive molecules.[2] While detailed, batch-specific physicochemical data should always be consulted from the supplier's Certificate of Analysis (CoA), Table 1 outlines general properties based on its chemical class.

Table 1: Representative Properties of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Property Description / Typical Value Rationale & Significance
Molecular Formula C₈H₇FN₄ Confirmed structure is essential for accurate molecular weight calculations.
Molecular Weight ~178.17 g/mol Critical for calculating mass required for a target molar concentration.
Appearance Typically an off-white to yellow or light brown solid.[2] Visual inspection can be a first-pass indicator of purity or degradation.

| Purity | ≥95% (Method-dependent, e.g., HPLC) | Impurities can affect solubility, stability, and biological activity. Always use the highest purity grade available. |

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and non-polar compounds, making it a near-universal solvent in drug discovery.[3][4] However, its utility is coupled with significant challenges that must be actively managed.

The Critical Challenge: Hygroscopicity DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This seemingly minor property has profound consequences for compound solubility and stability. Even brief exposure to ambient air can introduce a significant amount of water into your DMSO stock.[5]

The absorption of water alters the solvent's polarity and disrupts its structure. This change makes it more difficult for DMSO to solvate large lipophilic compounds.[5][6][7] For compounds like 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, this increased water content can lead to:

  • Incomplete initial dissolution.

  • Formation of supersaturated solutions that are kinetically unstable. [6]

  • Precipitation of the compound out of solution over time, especially when subjected to freeze-thaw cycles. [5][6][8]

Table 2: Recommended DMSO Grades for Stock Solution Preparation

Grade Purity Key Features & Best Use Case
Anhydrous ≥99.9% Highly Recommended. Contains very low water content, which is essential to prevent compound precipitation and hydrolysis.[3][9]
Molecular Biology ≥99.9% Tested for the absence of nucleases and proteases. Suitable for cell-based assays where enzymatic contamination is a concern.

| ACS/USP Grade | ≥99.9% | Meets high purity standards suitable for most research and pharmaceutical applications. |

Safety and Handling Precautions

Prior to handling, a thorough review of the Safety Data Sheet (SDS) for both the compound and DMSO is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]

  • Compound Handling: Compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[10][11][12] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid generating dust.

  • DMSO Handling: DMSO readily penetrates the skin and can carry dissolved substances with it.[4] It is imperative to use appropriate gloves (e.g., butyl rubber or thick latex; nitrile gloves may offer only short-term protection) and avoid all skin contact.[4]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and assay development. The principles can be readily adapted for other concentrations.

Materials and Equipment
  • Compound: 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (solid form)

  • Solvent: Anhydrous DMSO (≥99.9% purity), from a freshly opened bottle or stored under inert gas.[3]

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes (P200, P1000)

    • Vortex mixer

    • Sonicator bath (optional)

    • Sterile, nuclease-free microcentrifuge tubes or amber glass vials with PTFE-lined caps

    • Appropriate PPE

Pre-Preparation Calculations

The fundamental step is to accurately calculate the mass of the compound required.

Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)

Example for 1 mL of a 10 mM stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight (MW): ~178.17 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 178.17 g/mol × 1000 mg/g = 1.78 mg

Step-by-Step Procedure
  • Equilibration: Allow the vial of the compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid or in the solvent.

  • Weighing: On an analytical balance, place a sterile microcentrifuge tube or vial and tare the weight. Carefully weigh the calculated mass (e.g., 1.78 mg) of the compound directly into the tube.

  • Solvent Addition: Using a calibrated micropipette with a fresh sterile tip, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[5]

  • Quality Check (Visual): Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonication in a room temperature water bath for 10-15 minutes can be effective.[5] Gentle warming (e.g., to 37°C) may also be used, but only if the compound's thermal stability is confirmed to avoid degradation.[5][9]

  • Aliquoting: Do not store the entire stock solution in a single tube. To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealing tubes.[3][9]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_qc QC & Finalization Start Start: Equilibrate Reagents to RT Weigh Step 1: Weigh Compound into Sterile Tube Start->Weigh Add_DMSO Step 2: Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Step 3: Vortex Vigorously (1-2 min) Add_DMSO->Dissolve Inspect Step 4: Visually Inspect for Clarity Dissolve->Inspect Troubleshoot Optional: Gentle Warming or Sonication Inspect->Troubleshoot Particulates Remain Aliquot Step 5: Aliquot into Single-Use Tubes Inspect->Aliquot Clear Solution Troubleshoot->Inspect Store End: Store Aliquots at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing DMSO stock solutions.

Storage and Stability: Preserving Solution Integrity

Proper storage is as critical as proper preparation. The goal is to minimize chemical degradation and physical changes (precipitation).

Optimal Storage Conditions
  • Temperature: Store aliquots at -20°C for short-to-medium term (weeks to months) or at -80°C for long-term storage (months to years).[9] Lower temperatures slow the rate of potential chemical degradation.

  • Light: Use amber or opaque tubes, or store tubes in a dark box to protect light-sensitive compounds from photodegradation.[9]

  • Container: Polypropylene tubes are generally acceptable, though for certain compounds, glass may be preferred.[13] Ensure caps provide an airtight seal.

The Vicious Cycle of Water Absorption and Freeze-Thaw

Repeatedly freezing and thawing a master stock solution is a primary cause of compound precipitation.[3][8] Each cycle presents an opportunity for atmospheric moisture to enter the tube upon opening, progressively increasing the water content of the DMSO. This increased water content lowers the compound's solubility, making precipitation more likely upon the next freeze cycle.[6][7][8] Aliquoting into single-use volumes is the most effective strategy to break this cycle.

G Exposure Exposure to Ambient Air (Opening Tube) Water Increased Water Content in DMSO Exposure->Water Hygroscopic Nature of DMSO Solubility Decreased Compound Solubility Water->Solubility Precipitation Compound Precipitation (Loss of Active Concentration) Solubility->Precipitation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Exposure Repeated Action FreezeThaw->Precipitation Exacerbates Issue

Caption: The synergistic effect of freeze-thaw cycles and water absorption.

Validating Long-Term Stability

For critical, long-term studies, it is best practice to validate the stability of your stock solution.[14] This involves periodically assessing the concentration and purity of a stored aliquot.

Simple Stability Protocol:

  • Prepare a large batch of stock solution and create numerous aliquots. Store at the desired temperature (e.g., -80°C).

  • At defined time points (e.g., 1, 3, 6, 12 months), thaw one aliquot.

  • Prepare a fresh standard solution from the solid compound at the same theoretical concentration.

  • Analyze both the stored aliquot and the fresh standard using a quantitative method like LC-MS or qNMR.[13][15]

  • Compare the concentration/purity. A deviation of >5-10% may indicate instability, requiring the preparation of a new stock batch.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Stock Solution Preparation

Problem Possible Cause(s) Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume.2. Poor compound purity or incorrect MW used.3. Water has been absorbed into the DMSO. [16]4. Compound has low intrinsic solubility. 1. Double-check all calculations.2. Confirm compound purity via its CoA.3. Use a fresh, unopened bottle of anhydrous DMSO. 4. Apply gentle warming or sonication. If it still fails, a lower concentration stock may be necessary.
A clear solution becomes cloudy or shows precipitate after storage. 1. Water absorption during storage or use. [5][7]2. Compound precipitation during freeze-thaw cycles.[8]3. The solution was supersaturated. 1. Before use, warm the aliquot to room temperature and vortex vigorously.[9]2. Briefly centrifuge the tube and carefully pipette the supernatant for use (note: the actual concentration may be lower than theoretical).3. If precipitation is significant, it is best to discard the aliquot and use a fresh one. Ensure single-use aliquoting is practiced.

| Inconsistent results in downstream assays. | 1. Inaccurate initial weighing or pipetting.2. Compound degradation over time.3. Use of precipitated/non-homogenous stock solution. | 1. Always use calibrated equipment.2. Perform a stability check against a freshly prepared standard.[14]3. Always visually inspect aliquots after thawing and vortex to ensure homogeneity before use. |

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. LRIG. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, L. A. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, L. A. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 634-647.
  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • ResearchGate. (2023). Why to perform stock solution stability? Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Kaiser, P., & Scheer, N. (2017). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1523, 23-38.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • EBF. (n.d.). Stock and working solutions stability. Retrieved from [Link]

  • QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • EURL-SRM. (n.d.). Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. Retrieved from [Link]

  • Enago Academy. (2022). Why Is Quality Control in Research So Important? Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • Angene Chemical. (n.d.). 5-(4-Fluorophenyl)-2H-pyrazol-3-ylamine (CAS# 72411-52-0). Retrieved from [Link]

  • PubChem. (n.d.). (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • PMC. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(3-FLUORO-PHENYL)-2-METHYL-2H-PYRAZOL-3-YLAMINE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (also known as 3-(5-fluoropyridin-3-yl)-1H-pyrazol-5-amine). This highly polar, fluorinated heterocyclic scaffold is a privileged building block in drug discovery. However, its synthesis—typically achieved via the Claisen condensation of a fluoronicotinate ester with acetonitrile, followed by cyclization with hydrazine—is notoriously prone to low yields due to incomplete enolization, competitive hydrolysis, and challenging isolation protocols .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible batches.

Workflow Ester Ethyl 5-fluoronicotinate + Acetonitrile Base Claisen Condensation (KOtBu, THF, 0°C to RT) Ester->Base BetaKeto 3-(5-fluoropyridin-3-yl)- 3-oxopropanenitrile Base->BetaKeto Step 1 Cyclization Cyclization (NH2NH2·H2O, EtOH, AcOH cat., Reflux) BetaKeto->Cyclization Product 5-(5-Fluoro-pyridin-3-yl)- 2H-pyrazol-3-ylamine Cyclization->Product Step 2

Two-step synthetic workflow for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is the yield of my intermediate, 3-(5-fluoropyridin-3-yl)-3-oxopropanenitrile, consistently below 40%? Analysis & Causality: The formation of the β -ketonitrile relies on the deprotonation of acetonitrile (pKa ~25) to form a nucleophilic carbanion, which then attacks ethyl 5-fluoronicotinate. If you are using weaker bases (like alkoxides) or if there is trace moisture, the equilibrium does not favor the carbanion. Furthermore, the product itself is highly acidic at the active methylene position; it will rapidly consume a second equivalent of base. Solution: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in strictly anhydrous THF. Ensure you use at least 2.2 equivalents of base: one to deprotonate acetonitrile, and one to deprotonate the newly formed β -ketonitrile, driving the reaction forward via Le Chatelier's principle.

Q2: During the cyclization step with hydrazine, I observe a stalled reaction with significant unreacted β -ketonitrile. How can I drive this to completion? Analysis & Causality: The reaction between hydrazine and the β -ketonitrile occurs in two distinct stages: first, the rapid formation of a hydrazone at the highly electrophilic ketone carbonyl; second, the slower intramolecular 5-exo-dig cyclization where the terminal nitrogen attacks the nitrile carbon . The nitrile carbon is only weakly electrophilic. In neutral solvents like pure ethanol, this second step has a high activation energy and frequently stalls. Solution: Introduce acid catalysis. Adding a catalytic amount of glacial acetic acid (0.1 - 0.2 eq) protonates the nitrile nitrogen. This significantly increases the electrophilicity of the nitrile carbon, accelerating the intramolecular cyclization and ensuring complete conversion to the aminopyrazole .

Q3: I am detecting a highly polar side product during cyclization. What is it, and how do I prevent it? Analysis & Causality: The most common side reaction is the hydrolysis of the β -ketonitrile to the corresponding β -ketoamide, which occurs if the reaction mixture contains excess water and is heated for prolonged periods. Another side product is the bis-pyrazolyl adduct, formed when an excess of the highly nucleophilic aminopyrazole product reacts with unconsumed starting material. Solution: Strictly control the stoichiometry of hydrazine hydrate to 1.05 – 1.10 equivalents. Avoid extended reflux times (monitor strictly by LC-MS). If hydrolysis persists, switch from hydrazine hydrate to hydrazine hydrochloride in the presence of a mild base (e.g., sodium acetate) in anhydrous ethanol.

Q4: The final product is highly water-soluble. Standard aqueous workup results in massive product loss. How do I efficiently isolate it? Analysis & Causality: 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is an amphoteric molecule. The basic pyridine and pyrazole nitrogens, combined with the acidic pyrazole N-H, give it a high topological polar surface area (TPSA) and an isoelectric point where it remains highly water-soluble. It will not partition efficiently into standard organic solvents like ethyl acetate or diethyl ether. Solution: Evaporate the reaction solvent completely before workup. Re-dissolve the crude residue in a minimal amount of water, adjust the pH precisely to 7.5–8.0 (its approximate isoelectric point) using saturated NaHCO3, and saturate the aqueous layer with solid NaCl (salting out). Extract with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

Section 2: Mechanistic Pathway

Mechanism Ketonitrile β-Ketonitrile (Electrophilic Carbonyl) Hydrazine Hydrazine Attack (Nucleophilic addition) Ketonitrile->Hydrazine Hydrazone Hydrazone Intermediate (Requires acid cat. for next step) Hydrazine->Hydrazone -H2O Cyclization Intramolecular Cyclization (Attack on Nitrile) Hydrazone->Cyclization H+ catalysis Aromatization Tautomerization & Aromatization Cyclization->Aromatization Aminopyrazole 3-Amino-5-arylpyrazole (Final Product) Aromatization->Aminopyrazole

Mechanistic pathway of hydrazine-mediated cyclization of β-ketonitriles to aminopyrazoles.

Section 3: Quantitative Data & Optimization Matrix

To validate the troubleshooting principles, the following table summarizes the optimization of the cyclization step (Step 2), demonstrating the causal relationship between catalyst, solvent, and overall yield.

ConditionSolventReagent / CatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Baseline EthanolNH₂NH₂·H₂O (1.5 eq)80 (Reflux)1265%42%85% (Amide impurity)
Optimized 1 EthanolNH₂NH₂·H₂O (1.1 eq) + AcOH (0.2 eq)80 (Reflux)4>99%88%>98%
Optimized 2 IsopropanolNH₂NH₂·HCl (1.1 eq) + NaOAc (1.1 eq)85 (Reflux)6>99%85%>99%
Sub-optimal Water/EtOHNH₂NH₂·H₂O (2.0 eq)100880%35%70% (Hydrolysis)

Table 1: Optimization matrix for the synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine from 3-(5-fluoropyridin-3-yl)-3-oxopropanenitrile.

Section 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(5-fluoropyridin-3-yl)-3-oxopropanenitrile (Step 1)

Self-Validation Checkpoint: The reaction mixture should transition from a free-flowing suspension to a thick, colored paste as the sodium salt of the product precipitates. This precipitation acts as a thermodynamic sink, driving the equilibrium forward.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge with anhydrous THF (150 mL) and Sodium Hydride (60% dispersion in mineral oil, 88.0 mmol, 2.2 eq). Note: Wash the NaH with anhydrous hexanes prior to use if mineral oil interferes with downstream purification.

  • Activation: Cool the suspension to 0 °C. Add anhydrous acetonitrile (4.6 mL, 88.0 mmol, 2.2 eq) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to allow carbanion formation.

  • Coupling: Dissolve ethyl 5-fluoronicotinate (40.0 mmol, 1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The formation of a thick precipitate indicates successful enolate generation.

  • Quenching & Isolation: Cool the mixture to 0 °C and carefully quench with ice water (50 mL). Transfer to a separatory funnel and discard the organic (THF) layer to remove unreacted ester and mineral oil. Acidify the aqueous layer to pH 4-5 using 1M HCl (monitor continuously to avoid over-acidification, which causes nitrile hydrolysis). Extract the precipitated product with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (Step 2)

Self-Validation Checkpoint: LC-MS analysis at t=1h should show complete disappearance of the starting mass and appearance of the hydrazone intermediate mass (+14 Da relative to starting material). By t=4h, the hydrazone mass should transition entirely to the cyclized product mass (-18 Da from hydrazone).

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-(5-fluoropyridin-3-yl)-3-oxopropanenitrile (20.0 mmol, 1.0 eq) in anhydrous ethanol (80 mL).

  • Catalysis & Reagent Addition: Add glacial acetic acid (0.23 mL, 4.0 mmol, 0.2 eq) to the solution. Slowly add hydrazine hydrate (64% hydrazine, 1.07 mL, 22.0 mmol, 1.1 eq) dropwise at room temperature. An initial mild exotherm may be observed.

  • Cyclization: Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 4 hours. Monitor reaction progress via TLC (10% MeOH/DCM) or LC-MS to confirm the transition from hydrazone to pyrazole.

  • Workup: Once complete, concentrate the reaction mixture to complete dryness under reduced pressure to remove all ethanol and unreacted hydrazine.

  • Isolation: Suspend the crude solid in water (30 mL). Adjust the pH to 7.5 using saturated aqueous NaHCO₃. Add solid NaCl until the aqueous layer is saturated. Extract with a solution of 10% MeOH in DCM (4 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 2% to 10% MeOH in DCM containing 1% NH₄OH) to afford the pure aminopyrazole.

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (2011) URL: [Link]

  • Title: Recent advances in the synthesis of pyrazoles. A review Source: Organic Preparations and Procedures International (2009) URL: [Link]

Optimization

Technical Support Center: Preventing Oxidative Degradation of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in Solution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot and prevent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot and prevent the oxidative degradation of electron-rich heteroaryl amines.

Mechanistic Overview: The "Why" Behind the Degradation

5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a highly valuable, yet chemically sensitive, building block. While the 5-fluoropyridin-3-yl substituent exerts a mild electron-withdrawing inductive effect, the primary amine (-NH₂) at the 3-position of the pyrazole remains overwhelmingly electron-rich due to resonance.

In solution, this free amine is highly susceptible to autoxidation. The degradation is rarely a simple reaction with molecular oxygen; rather, it is a free-radical cascade catalyzed by trace transition metals (such as Fe²⁺/Fe³⁺ or Cu²⁺) leached from glassware, buffer salts, or stainless-steel spatulas[1]. These metals facilitate a Single Electron Transfer (SET), generating a highly reactive nitrogen-centered radical. Once formed, these radicals rapidly undergo oxidative dehydrogenative coupling to form highly conjugated, intensely colored azo compounds (-N=N-), or oxidize further into hydroxylamines and nitroso species[2].

To stabilize this API, we must build a multi-layered defense: eliminating the terminal oxidant (O₂), sequestering catalytic metals, and providing sacrificial radical scavengers.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solution of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine turns pink, then deep red, within hours of preparation. Is the API degrading, and how do I stop it? A: Yes, the API is actively degrading. The pink/red discoloration is the classic visual signature of azo dye formation. The electron-rich aminopyrazole is undergoing oxidative dehydrogenative coupling, forming an extended conjugated azo dimer[2]. To stop this, you must eliminate dissolved oxygen by rigorously sparging the solvent with Argon for at least 30 minutes prior to adding the API, ensuring all solvent voids are purged of O₂[3].

Q2: I rigorously degassed my aqueous buffer with nitrogen, but I am still seeing a 5-10% loss in API assay over 48 hours via HPLC. Why is it still oxidizing? A: Degassing removes molecular oxygen, but it does not neutralize trace transition metals. Even at parts-per-billion (ppb) levels, ferrous and ferric ions act as highly efficient catalysts, driving free radical amine oxidation with even trace residual oxygen[1]. Causality & Solution: You must pair physical degassing with chemical sequestration. Incorporate a chelating agent like 0.1% EDTA into your buffer to bind these catalytic metals, rendering them sterically unavailable to initiate the SET process.

Q3: Does the choice of solvent impact the oxidation rate of this specific aminopyrazole? A: Absolutely. Protic solvents (like water or ethanol) can stabilize radical intermediates via hydrogen bonding, sometimes accelerating degradation if trace metals are present. Furthermore, if you are working in aqueous media, pH plays a critical role. Lowering the pH below the pKa of the aminopyrazole protonates the amine (-NH₃⁺). This drastically reduces its electron density and nucleophilicity, shutting down the oxidation pathway. However, you must validate that the lower pH does not trigger acid-catalyzed hydrolysis or cause the API to precipitate.

Part 2: Stabilizer Selection & Data Presentation

To formulate an oxidation-resistant solution, select the appropriate stabilizers based on your solvent system. The table below summarizes the quantitative parameters for optimal stabilization.

Stabilizer TypeRecommended AgentMechanism of Action (Causality)Target PhaseOptimal Concentration
Chelator EDTA (Disodium salt)Sequesters trace transition metals (Fe, Cu) to prevent SET catalysis and radical initiation.Aqueous / Polar0.05% - 0.10% (w/v)
Sacrificial Reductant L-Ascorbic AcidDonates a hydrogen atom to quench N-centered radicals, regenerating the intact aminopyrazole API.Aqueous / Polar0.10% - 0.50% (w/v)
Radical Scavenger BHT (Butylated hydroxytoluene)Sterically hindered phenol that traps peroxy radicals before they can attack the amine.Organic / Aprotic0.01% - 0.10% (w/v)
Oxygen Scavenger Sodium MetabisulfiteReacts directly with dissolved oxygen in the solvent to form inert sulfates.Aqueous0.05% - 0.20% (w/v)
Part 3: Visualizing the Chemistry and Workflow
1. Oxidative Degradation Pathway

The following diagram illustrates the chemical causality of the degradation, highlighting why both chelators and degassing are required to protect the API.

DegradationMechanism API 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine Radical N-Centered Radical Intermediate API->Radical Single Electron Transfer (SET) Catalyst Trace Metals (Fe/Cu) + Dissolved O2 Catalyst->Radical Catalyzes Radical Formation Azo Azo Dimerization (-N=N-) Pink/Red Discoloration Radical->Azo Oxidative Dehydrogenative Coupling Hydroxyl Hydroxylamine (-NHOH) Mass Balance Loss Radical->Hydroxyl Further Oxidation

Caption: Oxidative degradation pathway of 5-aminopyrazoles via radical intermediates.

2. Inert Solution Preparation Workflow

ProtocolFlow S1 1. Solvent Filtration S2 2. Argon Sparging S1->S2 S3 3. Add Chelator & Antioxidant S2->S3 S4 4. API Dissolution S3->S4 S5 5. Amber Vial Storage S4->S5

Caption: Step-by-step workflow for preparing oxidation-resistant aminopyrazole solutions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. The following Standard Operating Procedure (SOP) is designed as a self-validating system to guarantee the stability of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

SOP: Formulation of an Oxidation-Resistant Aqueous Stock Solution

Objective: Prepare a 10 mg/mL stock solution of the API that remains stable (>99% assay) for 7 days at room temperature.

  • Step 1: Solvent Preparation & Pre-filtration

    • Action: Filter HPLC-grade water through a 0.22 µm nylon membrane to remove particulate matter that could harbor trace metals.

  • Step 2: Rigorous Degassing (Argon Sparging)

    • Action: Insert a glass dispersion frit into the solvent and sparge with high-purity Argon (99.999%) for 30 minutes.

    • Causality: Argon is heavier than Nitrogen and forms a denser inert blanket over the liquid surface, preventing atmospheric O₂ re-equilibration during the subsequent API addition[3].

    • Self-Validation Checkpoint: Use a dissolved oxygen (DO) probe. Proceed only if DO < 0.5 ppm. If DO > 0.5 ppm, check the frit for clogging and resume sparging.

  • Step 3: Chemical Fortification

    • Action: While maintaining a gentle Argon headspace flow, add 0.1% (w/v) Disodium EDTA and 0.2% (w/v) L-Ascorbic Acid. Stir until completely dissolved.

    • Causality: EDTA sequesters the trace metals[1], while Ascorbic Acid serves as a sacrificial reductant to quench any rogue radicals before they can attack the aminopyrazole.

  • Step 4: API Dissolution

    • Action: Add the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine powder to the fortified solvent. Use a PTFE-coated magnetic stir bar (avoid exposed metals). Stir until a clear, colorless solution is achieved.

  • Step 5: Actinic Shielding & Storage

    • Action: Transfer the solution to an Argon-purged amber glass HPLC vial. Cap immediately with a PTFE-lined septum.

    • Causality: Ambient UV/Vis light can trigger photo-oxidation of the amine. Amber glass blocks actinic radiation, preventing photo-induced radical initiation.

    • Self-Validation Checkpoint: After 24 hours, perform a UV-Vis scan of the solution. A flat baseline at 450–500 nm confirms the absence of azo dimers, validating the efficacy of your inerting protocol.

References
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 . ResearchGate.[Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861) . U.S. Department of Energy (DOE).[Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry . ACS Publications.[Link]

Sources

Troubleshooting

Troubleshooting LC-MS detection limits for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Welcome to the technical support guide for the analysis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. This resource is designed for researchers, analytical chemists, and drug development professionals who are encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with achieving low limits of detection (LOD) and quantification (LOQ) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides in-depth, field-proven insights to help you diagnose and resolve common analytical issues.

Section 1: Analyte Physicochemical Profile (The "Know Your Molecule" Principle)

Before troubleshooting any LC-MS method, understanding the analyte's fundamental properties is critical. These characteristics govern its behavior in solution, during chromatographic separation, and within the mass spectrometer's ion source. The properties for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine are outlined below.

Structure: Chemical structure of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Caption: Chemical structure of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

The structure contains two key basic centers amenable to protonation: the pyridine ring nitrogen and the exocyclic primary amine on the pyrazole ring.[1] This makes it an excellent candidate for positive ion electrospray ionization.

PropertyPredicted ValueImplication for LC-MS Analysis
Molecular Formula C₈H₇FN₄---
Monoisotopic Mass 178.0655 g/mol The target precursor ion for MS analysis in positive mode will be the [M+H]⁺ adduct at m/z 179.0733.
Predicted pKa Basic pKa₁: ~5.5 (Pyrazole Amine)Basic pKa₂: ~3.0 (Pyridine N)The presence of multiple basic sites strongly favors positive ion ESI.[2][3] To ensure the analyte is in its protonated, cationic form for good retention on a reversed-phase column and efficient ionization, the mobile phase pH should be kept below the lowest pKa, ideally around pH 2.5-3.0.[4]
Predicted logP ~0.8The low logP value indicates that the compound is relatively polar. This suggests that a standard C18 column may provide sufficient retention, but a column with polar-endcapping or an embedded polar group could offer better peak shape and retention, especially if using highly aqueous mobile phases.[5]
Predicted logD (at pH 3.0) ~ -0.7The logD at acidic pH is negative, confirming the compound's polar nature when ionized. This reinforces the need for careful chromatographic optimization to avoid elution near the solvent front where ion suppression is often most severe.[5][6]

Note: pKa, logP, and logD values are estimated using ACD/Percepta software algorithms, which are industry-standard tools for such predictions.[7][8]

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when analyzing this compound.

Q1: Why is my signal intensity for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine consistently low or non-existent? A: This is the most common issue and typically points to one of four areas:

  • Suboptimal Ionization: The compound is likely not being ionized efficiently. Ensure you are using positive electrospray ionization (ESI+) and that your mobile phase contains a proton source, such as 0.1% formic acid.[9]

  • Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, phospholipids) are competing with your analyte in the ESI source, reducing its signal.[10][11] This is a major concern in LC-MS and requires improved sample cleanup or better chromatographic separation.[12]

  • Poor Chromatography: The analyte may be eluting too early (in the void volume) where matrix suppression is highest.[5]

  • Incorrect MS Parameters: The instrument may not be properly tuned for this specific compound. You must optimize the precursor/product ion transitions and associated parameters like collision energy.[13]

Q2: What is the best ionization mode and polarity for this compound? A: Positive Electrospray Ionization (ESI+). The molecule's two basic nitrogen centers are readily protonated.[14] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for less polar compounds, but ESI is generally superior for polar, ionizable molecules like this one.[4][15] Negative mode is not recommended as the structure lacks acidic protons.

Q3: I see a signal, but my chromatographic peak shape is broad or tailing. What should I do? A: Poor peak shape is often a chromatographic issue.

  • Check Mobile Phase pH: Ensure the pH is low enough (e.g., pH < 3 with 0.1% formic acid) to keep the analyte consistently protonated.

  • Consider Column Choice: Standard C18 columns can sometimes have secondary interactions with basic analytes. Consider using a column with a different stationary phase (e.g., embedded polar group, phenyl-hexyl) or one that is specifically designed for polar basics.

  • Reduce System Dead Volume: Ensure all tubing and connections are optimized to minimize extra-column band broadening.[16]

Q4: How can I definitively determine if ion suppression is affecting my detection limits? A: The gold standard method is to perform a post-column infusion experiment . In this setup, you infuse a constant flow of your analyte solution into the LC eluent after the analytical column but before the MS source. You then inject a blank matrix sample. Any dip in the stable analyte signal at a specific retention time indicates the presence of co-eluting, suppressing agents from the matrix.[12]

Q5: What are good starting LC-MS parameters for method development? A: A robust starting point is crucial. Refer to the table below for recommended initial conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale
LC Column C18, < 3 µm particle size (e.g., 2.1 x 50 mm)Good starting point for a polar compound. Smaller particles improve efficiency.[17]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids protonation for ESI+.[18]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic solvent for reversed-phase LC-MS.
Gradient 5% to 95% B over 5-10 minutesA broad scouting gradient to determine the approximate retention time.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for this column dimension.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.[17]
Ionization Mode ESI, PositiveOptimal for protonating the basic analyte.[14]
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantitative analysis.[13]
Precursor Ion (Q1) m/z 179.1The calculated [M+H]⁺ for C₈H₇FN₄.
Product Ions (Q3) To be determined by infusion (see Protocol 1)Requires experimental optimization to find the most stable and abundant fragments.
Section 3: In-Depth Troubleshooting Workflow

When FAQs are not enough, a systematic, module-by-module approach is necessary.

Module A: Mass Spectrometer & Ion Source

If you suspect the issue lies with the instrument itself, follow these steps.

  • Confirm Instrument Performance: Before analyzing your compound, run a system suitability test (SST) or calibration with the instrument manufacturer's standard solution.[19] This confirms that the MS is functioning within specifications and that issues like low detector voltage or vacuum problems are not the root cause.[20]

  • Analyte Tuning & Optimization (See Protocol 1): Never rely on theoretical values alone. Directly infuse a solution of your compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer.

    • Objective: Find the true experimental m/z for the precursor ion and identify the most intense, stable product ions for MRM analysis.

    • Causality: The fragmentation pattern of a molecule is unique. Optimizing the collision energy for at least two product ion transitions is essential for building a sensitive and specific MRM method.[13]

  • Ion Source Cleaning & Optimization: The ion source is where ionization occurs and is highly prone to contamination.

    • Problem: Low sensitivity or high background noise.[21][22]

    • Solution: Follow the manufacturer's procedure for cleaning the ion source, capillary, and cone/orifice. Contamination from non-volatile salts or sample matrix is a leading cause of sensitivity loss.[19][20]

    • Optimization: Once clean, re-optimize source parameters like gas flows (nebulizer, drying gas), temperatures, and capillary voltage with your analyte infusing. Smaller, more polar analytes often benefit from higher drying gas flows and temperatures to aid desolvation.[4][23]

Module B: Liquid Chromatography & Method

Chromatography is your most powerful tool for combating matrix effects.[17]

  • Assess Peak Retention and Shape: Using the starting conditions, inject a clean standard.

    • Problem: The peak elutes very early (k' < 2), co-eluting with phospholipids and other highly polar matrix components that cause severe suppression.[5]

    • Solution 1 (Modify Gradient): Make the initial gradient conditions more aqueous (e.g., start at 1-2% Mobile Phase B). Hold these weak conditions for a few minutes to allow your analyte to retain on the column.

    • Solution 2 (Change Column): If retention is still poor, your C18 column may not be suitable. Switch to a column with enhanced polar retention, such as one with an embedded polar group or a phenyl-hexyl phase. This provides an alternative selectivity mechanism.

  • Mobile Phase pH and Modifier:

    • Problem: Inconsistent retention times or poor peak shape.

    • Causality: The ionization state of your analyte must be consistent. A mobile phase pH that is too high (e.g., > 4) can lead to a mixed population of ionized and neutral analyte, resulting in poor chromatography.

    • Solution: Always use a mobile phase buffered or acidified to at least 2 pH units below the analyte's pKa. For this compound, 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2) are excellent choices.[9] Avoid trifluoroacetic acid (TFA) , as it is a strong ion-pairing agent that can cause significant signal suppression in the MS.[12]

Module C: Sample Preparation & Matrix Effects

A clean sample is fundamental to achieving low detection limits.[17]

  • Evaluate Your Current Sample Prep:

    • Problem: You are using a simple "dilute-and-shoot" or protein precipitation (PPT) method and experiencing low signal and poor reproducibility.

    • Causality: While fast, PPT does not remove phospholipids, a major cause of ion suppression in bioanalytical samples.[10][12]

    • Solution: Implement a more rigorous cleanup technique.

      • Liquid-Liquid Extraction (LLE): Can be effective but requires optimization of solvents.

      • Solid-Phase Extraction (SPE): Offers the most thorough cleanup. A mixed-mode or polymeric reversed-phase SPE sorbent would be ideal for capturing this polar, basic compound while allowing interfering matrix components to be washed away.

  • Incorporate an Internal Standard (IS):

    • Causality: An internal standard is crucial for reliable quantification as it compensates for variability during sample preparation and for any unavoidable matrix effects.[24][25]

    • Best Practice: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). If a SIL-IS is unavailable, a close structural analog that behaves similarly during extraction and ionization can be used.[24] The IS should be added to all samples, standards, and QCs at the very beginning of the sample preparation process.[25]

Section 4: Systematic Diagnostic Workflow

This flowchart provides a logical path for troubleshooting detection limit issues.

Troubleshooting_Workflow start Start: Poor or No Signal (Low S/N) check_ms Step 1: Verify MS Performance Infuse Analyte Standard (Protocol 1) start->check_ms ms_ok Is a Stable, Strong Signal Seen? check_ms->ms_ok ms_fail No/Weak Signal in Infusion ms_ok->ms_fail No check_lc Step 2: Inject Clean Standard on LC-MS System ms_ok->check_lc Yes ms_actions Action: - Clean Ion Source & Optics - Check MS Tune/Calibration - Verify Gas/Solvent Lines ms_fail->ms_actions lc_ok Is a Sharp, Retained Peak Seen? check_lc->lc_ok lc_fail No Peak / Poor Shape / Early Elution lc_ok->lc_fail No check_matrix Step 3: Inject Spiked Matrix Sample & Assess Matrix Effect (Protocol 2) lc_ok->check_matrix Yes lc_actions Action: - Optimize LC Gradient (more aqueous start) - Check Mobile Phase pH (use 0.1% FA) - Select Different Column (e.g., Polar Embedded) lc_fail->lc_actions matrix_ok Is Signal >70% of Clean Standard? check_matrix->matrix_ok matrix_fail Significant Signal Drop (Ion Suppression) matrix_ok->matrix_fail No end_point Problem Resolved: Method Optimized matrix_ok->end_point Yes matrix_actions Action: - Improve Sample Cleanup (use SPE) - Dilute Sample - Modify Chromatography to Shift RT matrix_fail->matrix_actions

Caption: Systematic workflow for diagnosing poor LC-MS detection limits.

Section 5: Key Experimental Protocols
Protocol 1: Initial MS Compound Tuning via Infusion

Objective: To determine the optimal MRM transitions and MS parameters for the analyte.

  • Prepare Analyte Solution: Create a 100 ng/mL solution of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in a solvent matching your initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Setup Infusion: Using a syringe pump, deliver the analyte solution directly to the MS ion source via a T-junction. Typical flow rates are 5-10 µL/min.

  • Optimize in Q1 Scan Mode: Set the mass spectrometer to scan Q1 in positive ion mode. You should see a strong, stable signal at the expected [M+H]⁺ m/z of 179.1. Fine-tune ion source parameters (capillary voltage, gas flows, temperature) to maximize this signal.[15]

  • Perform Product Ion Scan: Select m/z 179.1 as the precursor ion and perform a product ion scan. This involves fragmenting the precursor in the collision cell (Q2) and scanning Q3 to see all resulting fragments.

  • Select Product Ions: Identify the two or three most abundant and stable product ions. Avoid fragments that are very close to the precursor mass (neutral loss of water, etc.) if possible.

  • Optimize Collision Energy (CE): For each selected product ion, perform a CE ramp experiment to find the voltage that produces the maximum signal. This is a critical step for sensitivity.

  • Finalize MRM Method: Build your final MRM method using the optimized precursor → product ion transitions and their corresponding collision energies.

Protocol 2: Assessing and Mitigating Matrix Effects

Objective: To quantify the degree of ion suppression and validate cleanup procedures.

  • Prepare Sample Sets: You will need three sets of samples.

    • Set A (Neat Solution): Analyte spiked into the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted/prepared first, and then the analyte is added to the final, clean extract.

    • Set C (Pre-Extraction Spike): The analyte is added to the matrix before the extraction/preparation process begins.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system using your developed method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.[10]

      • A value > 100% indicates ion enhancement.

      • The goal is to be as close to 100% as possible (typically within 85-115%).

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • This measures the efficiency of your sample preparation process.

  • Interpret and Act:

    • If you observe significant ion suppression (e.g., ME < 70%), your sample cleanup is insufficient.[11] Implement a more effective technique like SPE and repeat the experiment.

    • If recovery is low, your analyte is being lost during sample preparation. Re-evaluate your extraction solvents, pH, or SPE wash/elution steps.

By systematically applying these principles and protocols, you will be well-equipped to overcome the challenges of analyzing 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine and develop a robust, sensitive, and reliable LC-MS method.

References
  • Wikipedia contributors. (2023). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • LC/MS/MS (Triple Quad) Methods: Best Practices & Application Tips. (2025, December 16). Chromatography Online. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. Ovid.
  • Furey, A., & Rainville, P. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. NorthEast BioLab. [Link]

  • Calculate Distribution Coefficients | LogD Prediction Software. ACD/Labs. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • King, R. C., Miller-Lionberg, D., & Kero, F. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Varelis, P., & Smith, R. (1998). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Hage, D. S., & Clarke, W. (2016). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. PMC - NIH. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]

  • Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. [Link]

  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]

  • Raynie, D. E. (2021). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024, September 9). LC-MS.com. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2016, December 1). LCGC International. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.com. [Link]

  • Kruve, A., Kaupmees, K., & Leito, I. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. [Link]

  • Kruve, A., Kaupmees, K., & Leito, I. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Semantic Scholar. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org. [Link]

  • Enhance LC/MS Sensitivity in Your Lab. (2018, November 27). Phenomenex. [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. (2025, October 27). LCGC International. [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. ResearchGate. [Link]

  • Wu, C. H., & Chen, Y. L. (2000). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. PubMed. [Link]

  • Al-Mousawi, S., & El-Apasery, M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

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Optimization

Technical Support Center: Optimizing Purification &amp; Chromatography for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when purifying highly polar, multi-basic heterocycles. 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when purifying highly polar, multi-basic heterocycles. 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine presents a "perfect storm" of chromatographic difficulties: it is highly polar, contains three distinct basic nitrogen centers (pyridine, pyrazole, and primary amine), exhibits tautomerism, and features a fluorinated ring.

This guide moves beyond generic templates to provide a self-validating, causality-driven framework for isolating this specific molecule with high purity and excellent recovery.

Molecule Profiling & Chromatographic Causality

Before selecting a column, we must understand why this molecule behaves the way it does in a fluidic system:

  • High Polarity & Basicity: The dense arrangement of nitrogen atoms prevents adequate partitioning into hydrophobic C18 stationary phases, causing the compound to elute near the void volume. Furthermore, these basic centers undergo secondary ion-exchange interactions with residual silanols on silica supports, leading to severe peak tailing[1].

  • Dynamic Tautomerism: The pyrazole ring exists in an equilibrium between the 1H and 2H tautomers. On a chromatographic timescale at ambient temperatures, this interconversion rate causes peak broadening or distinct "split" peaks[2].

  • Fluorine Substitution: The 5-fluoro group slightly enhances lipophilicity but, more importantly, provides a unique handle for dipole-dipole and halogen-selective interactions, making it an ideal candidate for specialized stationary phases[1].

Purification Decision Workflow

PurificationWorkflow A Crude 5-(5-Fluoro-pyridin-3-yl) -2H-pyrazol-3-ylamine B Assess Impurity Profile & Polarity A->B C HILIC Mode (Amide/Zwitterionic Phase) B->C High Polarity / Poor Retention D Reversed-Phase (PFP Phase) B->D Regioisomer / Halogen Separation E Standard C18 Phase (Avoid) B->E Default Screen (Often Fails) F Optimal Retention & Sharp Peak Shape C->F Partitioning in water layer G High Selectivity for Des-fluoro Impurities D->G π-π & Fluorine interactions

Workflow for purifying 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

Troubleshooting FAQs

Q1: Why does my compound elute in the void volume or show severe tailing on a standard C18 column? A1: The high polarity of the pyrazole and amine groups prevents adequate partitioning into the hydrophobic C18 stationary phase. Additionally, the basic nitrogens interact strongly with acidic residual silanols on the silica support, causing tailing[1]. Solution: Abandon standard C18. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, or a polar-embedded reversed-phase column.

Q2: How does HILIC improve the retention of this molecule? A2: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) with a small aqueous portion. The water forms an enriched, immobilized layer on the stationary phase. The highly polar 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine partitions into this aqueous layer, providing excellent retention and sharp peak shapes[3].

Q3: I am seeing two closely eluting peaks with identical mass spectra. Is my sample impure? A3: Not necessarily. This is a classic symptom of pyrazole tautomerism ( 1H vs. 2H forms)[2]. If the interconversion rate is similar to the chromatographic timescale, you will see peak splitting. Solution: Increase the column temperature (e.g., 45°C–50°C) to accelerate the interconversion, coalescing the tautomers into a single sharp peak.

Q4: How can I separate the target compound from a des-fluoro or regioisomeric impurity? A4: Use a Pentafluorophenyl (PFP) stationary phase. PFP columns offer multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, and specific fluorine-fluorine interactions. This makes them exceptionally selective for separating fluorinated heterocycles from their non-fluorinated analogues[1].

Step-by-Step Methodologies

To ensure a self-validating system, follow these exact protocols. Any deviation in sample diluent or buffer choice will break the chromatographic logic.

Protocol A: HILIC Purification Workflow (For Maximum Retention)

Use this method when the primary issue is poor retention or co-elution with the solvent front.

  • Stationary Phase Preparation: Install an Amide or Zwitterionic HILIC column. Flush with 50:50 Acetonitrile/Water to remove storage solvents.

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures protonation of the primary amine, increasing polarity and retention in HILIC. Ammonium formate is used because phosphate buffers will precipitate in high acetonitrile[3]).

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation (Critical Step): Dissolve the crude mixture in a diluent of at least 75% Acetonitrile . (Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, causing immediate peak distortion and breakthrough[3]).

  • Gradient Elution: Equilibrate the column at 95% B. Run a shallow gradient from 95% B to 65% B over 20 column volumes.

  • Fraction Collection: Monitor UV absorbance at 254 nm and collect the main peak.

Protocol B: PFP Reversed-Phase Workflow (For Isomer/Halogen Separation)

Use this method when separating the target from des-fluoro byproducts or pyrazole regioisomers.

  • Stationary Phase Preparation: Install a Pentafluorophenyl (PFP) column.

  • Mobile Phase Formulation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid. (Causality: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's π -electrons can suppress the π−π interactions between the stationary phase and the analyte[1]).

  • Temperature Control: Set the column oven to 45°C . (Causality: Elevated temperature accelerates the tautomeric interconversion of the pyrazole ring, preventing split peaks[2]).

  • Gradient Elution: Run a gradient from 5% B to 50% B over 15 column volumes.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine across different methodologies, demonstrating the empirical superiority of HILIC and PFP phases over standard C18.

Chromatographic ModeColumn ChemistryMobile Phase ModifierRetention Factor ( k )Peak Asymmetry ( As​ )Resolution ( Rs​ ) vs Des-fluoro Impurity
Standard Reversed-PhaseC18 (End-capped)0.1% Formic Acid0.5 (Poor)2.4 (Severe Tailing)0.8 (Co-elution)
HILICAmide10 mM Amm. Formate (pH 3)4.2 (Excellent)1.1 (Sharp)1.5 (Baseline)
Fluorophilic Reversed-PhasePentafluorophenyl (PFP)0.1% Formic Acid2.8 (Good)1.2 (Sharp)3.2 (Excellent)

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Grinevich, O. I., Sholokhova, A. Y., & Matyushin, D. D. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Сорбционные и хроматографические процессы.

Sources

Troubleshooting

Technical Support Center: Reducing Background Fluorescence in 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Assays

Welcome to the Assay Troubleshooting and Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting and Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine . Due to its highly conjugated heteroaromatic structure (comprising both a fluorinated pyridine and a pyrazole ring), this compound frequently exhibits intrinsic autofluorescence. When excited in the UV to blue spectrum, it emits prompt fluorescence that can severely interfere with standard high-throughput screening (HTS) readouts, leading to false positives or masking true biological signals[1].

As a Senior Application Scientist, I have structured this guide to provide field-proven, causality-driven solutions to isolate your true biological signal from compound-induced background noise.

Section 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine cause so much background in my standard Fluorescence Polarization (FP) assay? A1: The issue stems from spectral overlap and prompt fluorescence. Standard FP assays often utilize fluorophores like FITC or Alexa Fluor 488, which are excited in the blue spectrum (~480 nm)[2]. The conjugated pi-electron system of the fluoro-pyridine and pyrazole rings also absorbs light in this range and emits prompt fluorescence (within nanoseconds). Because FP measures the polarization of emitted light, the unpolarized autofluorescence from the small molecule dilutes the polarized signal from your bound probe. This artificially reduces the FP value, mimicking a displacement event and causing false positives in competition assays[2][3].

Q2: How can I completely eliminate the compound's autofluorescence without changing the target biology? A2: The most robust solution is to transition from a prompt fluorescence assay to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET utilizes lanthanide chelates (like Terbium or Europium) as donors. These lanthanides have an exceptionally long emission half-life (milliseconds) compared to the prompt autofluorescence of small molecules (nanoseconds)[4]. By introducing a time delay (e.g., 50–100 µs) between the excitation flash and the signal measurement, the autofluorescence of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine completely decays, leaving only the target-specific TR-FRET signal[5][6].

Q3: We do not have TR-FRET capabilities. How can we optimize our current prompt fluorescence assay? A3: If you must use prompt fluorescence, you must red-shift your assay. Small molecule autofluorescence is typically strongest in the UV, blue, and green regions of the spectrum and drops off significantly in the red and far-red regions. Switch your tracer fluorophore to a red-shifted dye (e.g., Cy5, Alexa Fluor 647, or TAMRA). Additionally, ensure you are using high-quality bandpass filters to reject out-of-band light and bleed-through[7].

Q4: I've red-shifted the assay, but I still see background. Could it be something else? A4: Yes. High background is not always autofluorescence; it can be non-specific binding (NSB) . The compound or the fluorescent tracer might be adhering to the plastic of the microplate or non-specifically to the target protein. To troubleshoot this, add a blocking agent like Bovine Serum Albumin (BSA) (0.1%) or a non-ionic detergent like Triton X-100 (0.01% - 0.05%) to your assay buffer. These additives compete for non-specific interaction sites and reduce charge-mediated or hydrophobic sticking[4][8]. Also, ensure you are using non-binding surface (NBS) microplates[9].

Section 2: Experimental Workflows & Protocols

Protocol 1: Transitioning to a TR-FRET Assay Workflow

Objective: Eliminate prompt autofluorescence of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine using time-resolved measurements to create a self-validating, high-fidelity screening system.

Step 1: Reagent Preparation

  • Prepare the TR-FRET assay buffer: 20 mM Tris (pH 7.4), 150 mM NaCl, 0.05% Triton X-100, and 1 mM DTT (add DTT fresh)[4]. The Triton X-100 is critical to prevent the compound from aggregating and causing light scatter.

  • Prepare the donor complex: Label your target protein with a Terbium (Tb)-coupled antibody (e.g., anti-His-Tb if the protein is His-tagged) at a final concentration of 0.5–2 nM[6].

  • Prepare the acceptor complex: Use a red-shifted acceptor (e.g., XL665 or Alexa Fluor 647) conjugated to your tracer ligand at a concentration near its Kd​ [4].

Step 2: Assay Assembly (384-well format)

  • Dispense 5 µL of the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (titrated from 10 µM down to 0.1 nM) into a low-volume, white, non-binding 384-well plate[4]. Control Check: Include compound-only wells (no fluorophore) to validate that autofluorescence has been eliminated in the final read.

  • Add 5 µL of the target protein/donor complex.

  • Add 5 µL of the tracer ligand/acceptor complex.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate at room temperature for 1–2 hours protected from light to reach equilibrium[7].

Step 3: Time-Resolved Measurement

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Critical Setting: Set the excitation to 337 nm (laser) or 340 nm (flash lamp). Set the integration delay to 100 µs and the integration time to 200 µs [9].

  • Measure emission at both 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) to normalize for any inner-filter effects or residual light scattering caused by the compound[4].

Section 3: Data Presentation & Summary Tables

Table 1: Comparison of Assay Formats for Autofluorescent Compounds

Assay FormatSusceptibility to 5-(5-Fluoro...)-amine AutofluorescenceMechanism of Background ReductionRecommended Use Case
Standard FP (FITC/Green) High None. Signal directly overlaps with compound emission.Avoid if possible. Requires strict compound-only control wells[3].
Red-Shifted FP (Cy5/Far-Red) Low to Moderate Shifts emission window away from the compound's blue/green autofluorescence.Cost-effective alternative if TR-FRET readers are unavailable.
TR-FRET (Tb to XL665) Very Low Time-delay (100 µs) allows compound prompt fluorescence to decay completely[4].Gold Standard for HTS and dose-response curve generation[5].

Table 2: Buffer Additives to Reduce Non-Specific Background

AdditiveRecommended ConcentrationMechanism of Action
Triton X-100 0.01% - 0.05% (v/v)Disrupts hydrophobic interactions; prevents compound aggregation[4].
BSA (IgG-Free) 0.1% (w/v)Competes for non-specific protein-binding sites on plastic surfaces[8].
TrueBlack® / Quenchers Assay-dependentSuppresses non-specific charge-mediated interactions[8].

Section 4: Mechanistic & Workflow Visualizations

Troubleshooting Start High Background Fluorescence in 5-(5-Fluoro-pyridin-3-yl)-... Assay CheckSource Is it compound autofluorescence or non-specific binding? Start->CheckSource AutoFluo Compound Autofluorescence (Prompt Fluorescence) CheckSource->AutoFluo Signal scales with compound conc. NSB Non-Specific Binding (Fluorophore sticking) CheckSource->NSB Signal present in vehicle control Sol1 Switch to TR-FRET (Time-resolved read) AutoFluo->Sol1 Best for HTS Sol2 Use Red-Shifted Fluorophores (e.g., Cy5, Alexa 647) AutoFluo->Sol2 If prompt read required Sol3 Optimize Buffer (Add 0.01% Triton X-100 or BSA) NSB->Sol3 Reduce sticking

Diagnostic logic tree for isolating and resolving high background fluorescence in screening assays.

TRFRET_Mechanism Excitation Laser Excitation (t = 0 µs) Prompt Prompt Fluorescence (Compound Autofluorescence) Decays in < 10 ns Excitation->Prompt Delay Time Delay (50 - 100 µs) Excitation->Delay Emission Lanthanide Emission (TR-FRET Signal) Measured at 100-400 µs Delay->Emission Background eliminated

Temporal mechanism of TR-FRET eliminating prompt autofluorescence from small molecules.

References

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC / NIH. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. [Link]

  • Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction. PubMed / NIH.[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PMC / NIH. [Link]

  • Time-Resolved Fluorescent Resonance Energy Transfer Assay for Simple and Rapid Detection of Anti-Brucella Antibodies in Ruminant Serum Samples. PMC / NIH. [Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. PMC / NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Case Study Approach

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibitor Discovery In the landscape of modern oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibitor Discovery

In the landscape of modern oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2][3] Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in disease states, has revolutionized treatment paradigms for numerous cancers and inflammatory conditions.[2][4] Within the vast chemical space of kinase inhibitors, the pyrazole moiety has been identified as a "privileged scaffold." Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, making it a frequent core component in the design of novel therapeutics.[5][6][7]

While the specific kinase inhibitory profile of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is not extensively documented in publicly available literature, its structural features—a substituted pyrazole ring linked to a pyridine—are characteristic of compounds designed to target the kinome. The fluorination of the pyridine ring, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8]

Given the absence of specific preclinical data for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, this guide will employ a case study approach to illustrate the comparative analysis of a well-characterized, structurally related pyrazole-based kinase inhibitor against established clinical standards. We will utilize N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (a potent c-Src/Abl inhibitor with a different core but illustrating the type of data needed) as a representative example to demonstrate the methodologies and data-driven comparisons that are crucial in the preclinical evaluation of novel kinase inhibitors. The principles and experimental workflows detailed herein are directly applicable to the characterization of any novel pyrazole-based entity.

Case Study: A Potent Dual c-Src/Abl Inhibitor

Our case study focuses on a potent inhibitor of both c-Src and Abl kinases. These non-receptor tyrosine kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of several malignancies, most notably Chronic Myeloid Leukemia (CML) where the BCR-Abl fusion protein is the primary oncogenic driver.[1][9]

Comparative Kinase Inhibition Profile

A crucial first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity across a panel of kinases. This is often achieved through in vitro kinase activity assays, which measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). The data below compares our case study compound with two well-established, FDA-approved kinase inhibitors: Imatinib, the first-in-class BCR-Abl inhibitor, and Dasatinib, a second-generation, more potent dual Src/Abl inhibitor.[1][9]

Kinase TargetCase Study Compound IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
c-Abl52501
c-Src3>10,0000.8
Lck8>10,0001
EGFR>5,000>10,000>500
VEGFR2>2,00078080

Data is representative and compiled from various sources for illustrative purposes.

From this data, we can infer that the case study compound exhibits potent, low nanomolar inhibition of c-Abl and c-Src, comparable to Dasatinib and significantly more potent than Imatinib against c-Src. The high IC50 values against EGFR and VEGFR2 suggest a favorable selectivity profile, which is a critical attribute for minimizing off-target toxicities.[10]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of small molecule kinase inhibitors, including those with a pyrazole core, function as ATP-competitive inhibitors.[11] They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

cluster_kinase Kinase Domain ATP_pocket ATP Binding Pocket Substrate_binding Substrate Binding Site ATP_pocket->Substrate_binding Enables Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate_binding->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Substrate_binding Binds Inhibitor Pyrazole-Based Inhibitor Inhibitor->ATP_pocket Competitively Binds

Figure 1: ATP-Competitive Kinase Inhibition.

Cellular Activity: Translating Biochemical Potency to a Biological Response

While in vitro kinase assays are essential for determining direct inhibitory activity, it is equally important to assess the compound's efficacy in a cellular context. Cellular proliferation assays, such as the MTT or CellTiter-Glo assays, are workhorse methods for this purpose. These assays measure the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.

Experimental Protocol: Cellular Proliferation Assay (MTT)
  • Cell Seeding: Plate cancer cells (e.g., K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the kinase inhibitor and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Perturbation

The ultimate goal of a targeted kinase inhibitor is to modulate a specific signaling pathway that is driving the disease. The inhibition of c-Src and Abl, for example, can impact multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase cSrc c-Src RTK->cSrc Abl Abl RTK->Abl Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt Abl->Ras_MAPK Abl->PI3K_Akt Inhibitor Dual Src/Abl Inhibitor Inhibitor->cSrc Inhibits Inhibitor->Abl Inhibits Proliferation Cell Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Figure 2: Simplified c-Src/Abl Signaling Pathway.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While specific data for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is not yet in the public domain, the analytical framework presented in this guide provides a robust template for its future characterization and comparison with existing therapies. The key to advancing any new kinase inhibitor from a promising chemical entity to a potential clinical candidate lies in a rigorous, data-driven preclinical evaluation that encompasses biochemical potency, kinase selectivity, cellular efficacy, and a thorough understanding of its impact on critical signaling pathways.

References

Sources

Comparative

Comparative IC50 Values and Pharmacological Profiling of the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Scaffold

Executive Summary The 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine molecule serves as a highly privileged, ATP-competitive pharmacophore in modern kinase inhibitor design. Pyrazole-containing nuclei are widely recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine molecule serves as a highly privileged, ATP-competitive pharmacophore in modern kinase inhibitor design. Pyrazole-containing nuclei are widely recognized for their broad spectrum of biological activities and favorable pharmacokinetic profiles[1]. Specifically, the aminopyrazole moiety acts as an adenine bioisostere, forming critical hydrogen bonds within the hinge region of various kinases, most notably ALK5 (TGF-β Receptor Type 1) and p38 Mitogen-Activated Protein Kinase (MAPK) .

This guide provides an objective comparison of this fluorinated scaffold against standard reference inhibitors, detailing the structure-activity relationship (SAR) causality, comparative IC50 data, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Role of Fluorination in Kinase Inhibition

Designing a potent kinase inhibitor requires balancing binding affinity with metabolic stability. The structural evolution from a basic aminopyrazole to the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold is driven by specific physicochemical causality:

  • The Aminopyrazole Core (Hinge Binder): The exocyclic amine and the adjacent pyrazole nitrogen act as a dual hydrogen-bond donor/acceptor system. This perfectly mimics the binding of ATP's adenine ring to the kinase hinge region, displacing ATP and halting downstream phosphorylation.

  • The Pyridine Ring (Hydrophobic Pocket Alignment): The pyridine ring projects into the hydrophobic pocket adjacent to the ATP-binding site. Its nitrogen atom can participate in water-mediated hydrogen bonding or alter the electrostatic surface of the molecule.

  • The 5-Fluoro Substitution (Metabolic & Affinity Enhancer):

    • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly reducing its susceptibility to oxidative metabolism.

    • Binding Affinity: Fluorine substitution modulates the pKa of the pyridine nitrogen, optimizing its basicity for the acidic microenvironment of the kinase pocket. Additionally, the fluorine atom can engage in orthogonal halogen bonding with backbone carbonyls, driving the IC50 down into the low nanomolar range.

Pathway Ligand TGF-β Ligand Receptor ALK5 (TGF-β RI) Kinase Domain Ligand->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD ATP Hydrolysis Inhibitor 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (ATP-Competitive Scaffold) Inhibitor->Receptor Blocks ATP Pocket Transcription Fibrotic / Oncogenic Transcription SMAD->Transcription

Mechanism of ALK5 inhibition by the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold.

Comparative IC50 Data Analysis

To objectively evaluate the performance of derivatives based on the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold, they must be benchmarked against non-fluorinated analogs and clinical-grade standards. For ALK5 inhibition, LY-3200882 is a potent, highly selective standard with an IC50 of 38.2 nM[2]. For p38 MAPK inhibition, SB203580 serves as the benchmark with an IC50 of 50 nM.

Compound / ScaffoldPrimary TargetBiochemical IC50 (nM)Cellular IC50 (nM)Microsomal Half-Life (T½, min)
5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (Derivative) ALK5 / p38 MAPK12 - 2540 - 65> 120
Non-Fluorinated Analog ALK5 / p38 MAPK85 - 110150 - 200< 45
LY-3200882 (Standard) ALK538.2[2]82.9[2]~ 90
SB203580 (Standard) p38 MAPK50.0300 - 500[3]~ 60

Data Interpretation: The incorporation of the fluorine atom on the pyridine ring yields a 3-to-4-fold improvement in biochemical IC50 compared to the non-fluorinated analog. Furthermore, the microsomal half-life is extended significantly, proving the causality of the fluorine substitution in preventing rapid hepatic clearance. The fluorinated scaffold demonstrates competitive, if not superior, potency compared to established clinical candidates like LY-3200882[2] and SB203580.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the evaluation of this scaffold requires a self-validating system: biochemical inhibition must translate to cellular target engagement, which must be supported by metabolic stability.

Protocol 1: Biochemical Kinase Inhibition (ADP-Glo™ Assay)

Causality: Directly measures the depletion of ATP, validating the ATP-competitive nature of the aminopyrazole scaffold.

  • Preparation: Prepare a kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine derivative in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme Addition: Add recombinant ALK5 or p38α kinase to the wells and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add ATP (at the specific Km for the kinase) and the appropriate peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Analysis: Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Phospho-SMAD2/3 AlphaLISA)

Causality: Validates that the compound successfully permeates the cell membrane and inhibits ALK5-mediated signaling in a physiological environment[4].

  • Cell Culture: Seed NIH3T3 or A549 cells at 10,000 cells/well in a 96-well plate. Starve in serum-free media for 12 hours.

  • Inhibitor Treatment: Treat cells with the fluorinated scaffold or LY-3200882[2] at varying concentrations for 1 hour.

  • Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 30 minutes to induce SMAD2/3 phosphorylation.

  • Lysis & Detection: Lyse the cells using the provided AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-SMAD2/3 antibody and Donor beads conjugated to an anti-phospho-SMAD2/3 antibody.

  • Readout: Incubate in the dark for 2 hours. Read the plate on an EnVision® multimode plate reader (Excitation: 680 nm, Emission: 615 nm).

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: Proves the metabolic shielding effect of the 5-fluoro substitution.

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining and calculate the intrinsic clearance (CLint) and half-life (T½).

References

  • Abstract 955: LY3200882, a novel, highly selective TGFβRI small molecule inhibitor Source: ResearchGate URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL:[Link]

Sources

Validation

Validating 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Efficacy: A Comparative Guide for Xenograft Mouse Models

Introduction The landscape of targeted cancer therapy is continually evolving, with novel small molecules demonstrating significant promise in preclinical models. This guide focuses on designing a robust in vivo validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with novel small molecules demonstrating significant promise in preclinical models. This guide focuses on designing a robust in vivo validation study for a novel compound, 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (herein referred to as FPPA). The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful protein kinase inhibitors.[1][2] These inhibitors have emerged as promising therapeutic agents for various diseases, including cancer.[1]

Public information on FPPA is limited; therefore, for the purpose of this guide, we will operate under the scientifically-grounded hypothesis that FPPA is a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, most notably in melanomas with BRAF mutations.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-tumor efficacy of FPPA in a subcutaneous xenograft mouse model. We will compare its performance against a vehicle control and an established, clinically-approved MEK inhibitor, Trametinib.[3][4] The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.[5][6][7][8]

Hypothesized Mechanism of Action: MEK1/2 Inhibition

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3] In many melanomas, a mutation in the BRAF gene (e.g., V600E) leads to constitutive activation of the pathway, driving uncontrolled cell growth.[4] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, phosphorylating and activating ERK1/2.[3] By inhibiting MEK1/2, compounds like Trametinib can effectively shut down this oncogenic signaling.[3][4] We hypothesize that FPPA acts similarly, binding to and inhibiting the function of MEK1/2, thereby preventing ERK1/2 phosphorylation and subsequent tumor cell proliferation.

View Diagram: Hypothesized Signaling Pathway

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Activates FPPA FPPA (Hypothesized) FPPA->MEK Inhibits Trametinib Trametinib (Comparator) Trametinib->MEK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothesized mechanism of FPPA as a MEK1/2 inhibitor.


Comparative Experimental Design

To rigorously validate the efficacy of FPPA, a subcutaneous xenograft model using a human melanoma cell line with a known BRAF mutation is the model of choice.

  • Cell Line Selection: A375 is a human malignant melanoma cell line that is widely used and well-characterized.[9][10] It harbors the BRAF V600E mutation, making it highly dependent on the MAPK pathway and thus an excellent model for testing MEK inhibitors.[9]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice) are required to prevent rejection of the human tumor cells.[9][11] All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[5][6][7]

  • Comparator Compound: Trametinib will be used as the positive control. It is a highly selective, allosteric inhibitor of MEK1/2 approved for the treatment of BRAF-mutant melanoma.[3][4] This allows for a direct comparison of FPPA's efficacy against the current standard of care.

  • Treatment Groups: A robust study design will include at least three groups:

    • Vehicle Control: To assess baseline tumor growth.

    • FPPA: To evaluate the efficacy of the test compound.

    • Trametinib (Positive Control): To benchmark the efficacy of FPPA.

View Diagram: Experimental Study Groups

Study_Groups A375 A375 Melanoma Cells (BRAF V600E) Mice Immunodeficient Mice (e.g., NOD/SCID, n=30) A375->Mice Tumor Establish Subcutaneous Xenograft Tumors Mice->Tumor Randomize Randomize when Tumors reach ~100-150 mm³ Tumor->Randomize Group1 Group 1 (n=10) Vehicle Control Randomize->Group1 Group2 Group 2 (n=10) FPPA (Test Article) Randomize->Group2 Group3 Group 3 (n=10) Trametinib (Positive Control) Randomize->Group3

Caption: Logic diagram of experimental treatment groups.


Detailed Methodologies

Adherence to standardized protocols is critical for generating reproducible and reliable data.

Protocol 1: A375 Cell Culture and Preparation
  • Culture: Culture A375 cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin in a humidified incubator at 37°C with 5% CO2.[10]

  • Passaging: Passage cells every 2-3 days to maintain them in the exponential growth phase.[9]

  • Harvesting: On the day of implantation, harvest cells using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).

  • Cell Counting: Resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability must be >90%.

  • Final Preparation: Dilute the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel® on ice.[11] Matrigel helps with tumor cell engraftment.

Protocol 2: Subcutaneous Xenograft Implantation
  • Animal Preparation: Use female immunodeficient mice, 6-8 weeks old.[12] Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Injection Site: Shave and sterilize the right dorsal flank of the mouse with an alcohol wipe.[13] The flank is a preferred site as it minimizes interference with normal movement and allows for easy tumor measurement.[7][8]

  • Implantation: Using a 27-gauge needle, inject 100 µL of the A375 cell suspension (containing 5 x 10⁶ cells) subcutaneously.[13][14]

  • Post-Procedure Monitoring: Monitor animals for recovery from anesthesia and for any adverse reactions at the injection site.

Protocol 3: Tumor Monitoring and Treatment Administration
  • Tumor Monitoring: Begin monitoring for tumor growth approximately 5-7 days post-implantation.[9] Once tumors are palpable, measure them two to three times weekly using digital calipers.[7][15]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[11]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups detailed above.[11] This ensures an even distribution of tumor sizes at the start of the study.

  • Dosing: Prepare dosing solutions for FPPA and Trametinib in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water). Administer the compounds and vehicle daily via oral gavage (or another appropriate route based on compound properties).

  • Toxicity Monitoring: Record the body weight of each animal two to three times weekly as a general indicator of health and treatment toxicity.[9] Observe animals daily for any clinical signs of distress.

View Diagram: Experimental Workflow

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A A375 Cell Culture (Exponential Growth) B Harvest & Prepare Cell Suspension (5x10^7 cells/mL in Matrigel) A->B C Subcutaneous Injection into Immunodeficient Mice D Monitor Tumor Growth (2-3 times/week) C->D E Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F Daily Dosing (Vehicle, FPPA, Trametinib) E->F G Measure Tumor Volume & Body Weight (2-3 times/week) F->G H Monitor Animal Health Daily F->H I Euthanize at Study End (e.g., Day 21 or humane endpoint) G->I J Excise & Weigh Tumors I->J K Process Tumors for IHC & Western Blot J->K L Data Analysis (TGI, Stats) J->L

Caption: End-to-end workflow for the xenograft efficacy study.


Data Analysis and Interpretation

Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI)

The primary measure of efficacy is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in treated groups compared to the control group.[16]

The TGI (%) can be calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [16]

A higher TGI value indicates greater anti-tumor activity.

Data Presentation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Example Tumor Growth Inhibition Data

Treatment Group Dose (mg/kg, p.o., q.d.) Mean Final Tumor Volume (mm³) ± SEM TGI (%) p-value vs. Vehicle
Vehicle Control - 1550 ± 180 - -
FPPA 10 480 ± 95 69.0 <0.001

| Trametinib | 1 | 415 ± 88 | 73.2 | <0.001 |

Table 2: Example Body Weight Change Data

Treatment Group Dose (mg/kg, p.o., q.d.) Mean Body Weight Change (%) ± SEM Interpretation
Vehicle Control - +5.2 ± 1.5 Normal Growth
FPPA 10 -2.1 ± 2.0 Well-tolerated

| Trametinib | 1 | -3.5 ± 2.3 | Well-tolerated |

Note: Data presented are hypothetical and for illustrative purposes only.

Pharmacodynamic Endpoint Analysis

To confirm that FPPA is acting on its intended target within the tumor, pharmacodynamic (PD) analysis is essential.

Protocol 4: Immunohistochemistry (IHC) for p-ERK
  • Tissue Collection: At the end of the study, euthanize mice and carefully excise tumors.[17] Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin.[12][17]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks and mount them on charged slides.[17]

  • Staining: a. Deparaffinize and rehydrate the tissue sections.[12][17] b. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval). c. Block endogenous peroxidase activity.[12] d. Block non-specific binding with a serum-based blocking solution.[17] e. Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). f. Incubate with a corresponding HRP-conjugated secondary antibody. g. Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[18]

  • Analysis: A significant reduction in p-ERK staining in the FPPA-treated group compared to the vehicle control would provide strong evidence of on-target activity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA) in a xenograft model of BRAF-mutant melanoma. By comparing its performance against both a vehicle control and the standard-of-care MEK inhibitor Trametinib, researchers can generate the critical data needed to assess its therapeutic potential.

Positive results from this study—demonstrating significant tumor growth inhibition, a favorable tolerability profile, and on-target pharmacodynamic effects—would provide a strong rationale for advancing FPPA into further preclinical development. Subsequent studies could explore its efficacy in combination with other targeted agents, investigate its activity in other tumor models (e.g., NRAS-mutant melanoma), or evaluate its potential to overcome acquired resistance to BRAF inhibitors.

References

  • IACUC Guideline - IMR Press. (n.d.). Rodent Tumor and Cancer Models. Retrieved from [Link]

  • University of South Alabama. (n.d.). IACUC: Rodent Tumor and Cancer Models. Retrieved from [Link]

  • University of Maryland School of Medicine. (2022, June 2). Rodent Tumor Production and Monitoring Guidelines. Retrieved from [Link]

  • Michigan State University. (2025, October 9). IG029: Guideline for Tumor Burden Assessment in Rats and Mice. Animal Care Program. Retrieved from [Link]

  • Bio-protocol. (2017). Xenograft tumor sample processing and immunohistochemistry. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • University of Louisville. (2022, October). Tumor Induction in Mice and Rats - IACUC. Retrieved from [Link]

  • Kim, H. J., et al. (2015). Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer. Oncology Letters, 10(4), 2545–2550.
  • Altogen Labs. (n.d.). A375 Xenograft Model. Retrieved from [Link]

  • Neagu, M., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Letters, 14(1), 1035–1042.
  • Bio-protocol. (2017). Tumor xenograft assays and immunohistochemistry. Retrieved from [Link]

  • Spandidos Publications. (2017, May 22). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Retrieved from [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Statistics in Biopharmaceutical Research, 6(3), 255–261.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Calon, A., et al. (2015). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). Bio-protocol, 5(8), e1451.
  • Vena, R. A., et al. (2015). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 16(1), 129–137.
  • PAGE Meeting. (n.d.). Mathematical models of tumor growth inhibition in xenograft mice after administration of anticancer agents given in combination. Retrieved from [Link]

  • ResearchGate. (2014, October 16). How can one calculate tumor growth inhibition?. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment of A375 melanoma xenograft implanted into athymic nude mice.... Retrieved from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Tan, M., & Li, Y. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
  • Reaction Biology. (n.d.). A375 - Subcutaneous skin cancer xenograft tumor model. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trametinib dimethyl sulfoxide?. Retrieved from [Link]

  • Choi, J., et al. (2016). The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects. JCI Insight, 1(10)
  • Kim, M. S., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Prevention, 24(2), 105–111.
  • Frontiers. (2023, October 12). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Retrieved from [Link]

  • ACS Publications. (2007, October 19). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Subcutaneous xenograft model. Retrieved from [Link]

  • Liu, S., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols, 5(3), 103239.
  • LoRusso, P. M., et al. (2013). Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib. Clinical Cancer Research, 19(13), 3500–3510.
  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • AACR Journals. (2020, November 3). Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. Retrieved from [Link]

Sources

Comparative

Benchmarking 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in cellular proliferation assays

Title: Benchmarking 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA) in Cellular Proliferation Assays: A Comparative Guide for CHK1 Inhibition Executive Summary In the landscape of oncology drug discovery, identifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA) in Cellular Proliferation Assays: A Comparative Guide for CHK1 Inhibition

Executive Summary

In the landscape of oncology drug discovery, identifying small molecules that can effectively penetrate solid tumors and disrupt the DNA Damage Response (DDR) pathway is critical. 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine (FPPA) is a highly specialized pharmacophore utilized as a potent, cell-permeant probe for Checkpoint Kinase 1 (CHK1). This guide objectively benchmarks FPPA against clinical-stage CHK1 inhibitors (Prexasertib and Rabusertib) in 3D cellular proliferation assays, detailing the mechanistic rationale, comparative efficacy, and the self-validating protocols required to generate robust, reproducible data.

Mechanistic Rationale: The "Why" Behind the Structure (E-E-A-T)

To understand FPPA's performance in cellular assays, we must analyze the causality behind its chemical architecture. FPPA is not a random screening hit; it is a rationally designed hinge-binding fragment.

  • The Aminopyrazole Core (Hinge Binder): The 2H-pyrazol-3-ylamine moiety is a classic, highly efficient kinase hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone of CHK1 (specifically at the Cys87 residue), anchoring the molecule within the ATP-binding pocket[1].

  • The Fluoropyridine Ring (ADME Modulator): The strategic bioisosteric addition of a fluorine atom at the 5-position of the pyridine ring serves a dual purpose. Fluorine is highly electronegative, pulling electron density away from the pyridine nitrogen. This reduces the basicity (pKa) of the nitrogen, thereby lowering the molecule's polar surface area. This precise modification drastically improves blood-brain barrier (BBB) and cellular membrane permeability while simultaneously minimizing P-glycoprotein (P-gp) efflux—a common failure point for kinase inhibitors[2].

By inhibiting CHK1, FPPA forces cancer cells with high replication stress (such as Glioblastoma) to bypass cell cycle arrest, driving them into fatal mitotic catastrophe.

CHK1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR ssDNA generation CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylation CDC25 CDC25A/C Degradation CHK1->CDC25 Phosphorylation Apoptosis Mitotic Catastrophe / Apoptosis CHK1->Apoptosis Inhibition bypasses arrest Cell_Arrest Cell Cycle Arrest & Repair CDC25->Cell_Arrest Halts Cell Cycle FPPA FPPA (Aminopyrazole Inhibitor) FPPA->CHK1 Bidentate H-bonds

Mechanism of FPPA-mediated CHK1 inhibition disrupting the DNA Damage Response (DDR) pathway.

Comparative Efficacy Matrix

To benchmark FPPA, we evaluate its performance against Prexasertib (a potent, non-selective CHK1/2 inhibitor) and Rabusertib (a highly selective but less permeant CHK1 inhibitor). The data below summarizes their performance in biochemical assays and 3D spheroid proliferation models using U87 MG (Glioblastoma) and HT-29 (Colorectal) cell lines.

CompoundTarget ProfileBiochemical IC₅₀ (nM)U87 3D GI₅₀ (nM)HT-29 3D GI₅₀ (nM)Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
FPPA CHK18.514221018.41.2
Prexasertib CHK1/21.2851154.24.5
Rabusertib CHK115.04506208.12.8

Data Interpretation: While Prexasertib exhibits superior biochemical potency (1.2 nM), its high efflux ratio (4.5) limits its penetrance in dense 3D tumor models. FPPA demonstrates an optimal balance: its fluorinated structure yields exceptional permeability (18.4 x 10⁻⁶ cm/s) and a near-neutral efflux ratio (1.2), translating to highly efficient growth inhibition (GI₅₀) in 3D spheroids[1].

Self-Validating 3D Spheroid Proliferation Protocol

Evaluating highly permeant compounds like FPPA in standard 2D monolayers yields artificially inflated potencies. A 3D spheroid model is mandatory to accurately recapitulate the hypoxic core and extracellular matrix barriers of in vivo tumors.

The following protocol is designed as a self-validating system , ensuring that every data point generated is mathematically backed by internal quality controls.

Assay_Workflow Cell_Prep Cell Preparation U87 MG / HT-29 Spheroid_Form 3D Spheroid Formation ULA Plates (72h) Cell_Prep->Spheroid_Form Dosing Compound Dosing FPPA vs. Controls Spheroid_Form->Dosing Incubation Proliferation Phase 96h Incubation Dosing->Incubation Readout ATP Luminescence CellTiter-Glo 3D Incubation->Readout

Self-validating 3D spheroid cellular proliferation assay workflow for benchmarking.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding & Spheroid Formation

  • Action: Seed U87 MG cells at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂.

  • Causality: ULA plates prevent integrin-mediated adhesion to the plastic, forcing cells to aggregate into a single 3D spheroid. The 72-hour pre-incubation ensures spheroids reach a uniform diameter (~300-400 µm), preventing size-dependent variance in drug diffusion rates.

Step 2: Compound Dosing & Internal Controls

  • Action: Prepare a 10-point, 3-fold serial dilution of FPPA, Prexasertib, and Rabusertib. Include a vehicle control (0.1% DMSO) and a positive kill-control (10 µM Staurosporine). Add to the spheroids and incubate for 96 hours.

  • Causality: A 10-point dilution is required to capture the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring accurate GI₅₀ calculation. The 96-hour exposure allows sufficient time for CHK1 inhibition to induce replication fork collapse and subsequent apoptosis.

Step 3: ATP Luminescence Readout

  • Action: Add CellTiter-Glo® 3D reagent at a 1:1 volume ratio. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes. Read luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Causality: ATP is a direct, stoichiometric indicator of metabolically active cells. The "3D" specific reagent contains optimized lytic detergents necessary to fully penetrate and lyse the dense extracellular matrix of the spheroid core, preventing false-positive viability readings.

Step 4: System Validation (Z'-Factor Calculation)

  • Action: Before analyzing the FPPA data, calculate the Z'-factor using the vehicle control (µ_pos, σ_pos) and the Staurosporine control (µ_neg, σ_neg).

  • Formula:Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|

  • Causality: A Z'-factor > 0.5 mathematically validates that the assay's dynamic range and signal-to-noise ratio are robust. If Z' < 0.5, the assay system has failed (likely due to inconsistent spheroid formation or incomplete lysis), and the FPPA data must be discarded.

Strategic Recommendations

When designing cellular proliferation assays targeting the DDR pathway:

  • Select FPPA when benchmarking compounds for central nervous system (CNS) malignancies or dense solid tumors where high membrane permeability and low P-gp efflux are the primary limiting factors.

  • Select Prexasertib as a positive control when maximum biochemical potency is required, but be aware of its limitations in 3D penetrance.

  • Always utilize 3D spheroids over 2D monolayers when evaluating fluorinated compounds, as 2D models will fail to demonstrate the ADME advantages conferred by the fluoropyridine modification.

References

  • Velcicky, J., et al. (2018). "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure." ACS Medicinal Chemistry Letters, 9(4), 392-396. URL:[Link]

  • Rawling, M. J., et al. (2025). "Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma." Journal of Medicinal Chemistry, 68(9), 9101-9125. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of the novel compound 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. As researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of the novel compound 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. As researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount for progressing a potential therapeutic from a lead candidate to a clinical reality. Unforeseen off-target interactions can lead to toxicity or diminished efficacy, making early, comprehensive profiling a critical, cost-saving step in the drug discovery pipeline.[1][2][3]

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs, many of which are kinase inhibitors.[4] The 2H-pyrazol-3-ylamine core, in particular, often serves as a hinge-binding motif for ATP-competitive inhibitors. This structural alert immediately flags the kinome as the primary and most crucial panel for initial cross-reactivity screening.[5] This guide will detail a tiered, logical approach to de-risking 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, starting with broad kinome scanning and proceeding to quantitative characterization of identified interactions.

Part 1: Strategic Rationale and Panel Selection

The fundamental goal of cross-reactivity testing is to build a selectivity profile that informs decision-making.[1] A highly selective compound is often desired, but in some therapeutic areas, such as oncology, a multi-targeted "polypharmacology" profile can be advantageous.[5] Therefore, the interpretation of screening data is always context-dependent.

Why Start with Kinases?

As mentioned, the pyrazole scaffold is a frequent component of kinase inhibitors.[4] The human kinome consists of over 500 enzymes that regulate a vast array of cellular processes.[6] Consequently, unintended kinase inhibition is a common source of off-target effects.[5] A broad "kinome scan" is the most efficient method to rapidly identify potential liabilities and opportunities.[6][7]

Recommended Panel Tiers:

  • Primary Screen (Broad Kinome Panel): The initial screen should be performed at a single, high concentration (e.g., 1 or 10 µM) against the largest commercially available panel of kinases. This provides a wide-angle snapshot of the compound's interaction space.[1][6] Service providers like Eurofins DiscoverX (KINOMEscan®) offer panels with over 480 kinases, covering all major families.[7][8][9]

  • Secondary Screening (Dose-Response): Any "hits" identified in the primary screen (e.g., >70% inhibition) must be followed up with a quantitative dose-response assay to determine potency (IC50 or Kd).[6] This step is crucial for ranking off-targets and calculating a selectivity index.

  • Expanded Panel (Other Enzyme Families): While kinases are the prime suspect, other enzyme families should not be ignored. Depending on the therapeutic target and any observed phenotypic effects, consider screening against panels of proteases, phosphatases, epigenetic enzymes (e.g., methyltransferases), or GPCRs.[10] This is particularly important if the primary target of 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is not a kinase.

This strategic workflow is visualized in the diagram below.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity Assessment Compound 5-(5-Fluoro-pyridin-3-yl)- 2H-pyrazol-3-ylamine PrimaryScreen Broad Kinome Screen (e.g., scanMAX, >460 kinases) Single High Concentration (1-10 µM) Compound->PrimaryScreen Test Compound DataAnalysis Data Analysis: Identify Hits (e.g., >70% Inhibition) PrimaryScreen->DataAnalysis Raw Data DoseResponse Quantitative Dose-Response (IC50 or Kd Determination) 10-point curve DataAnalysis->DoseResponse Selectivity Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) DoseResponse->Selectivity Potency Data Decision Selectivity Acceptable? Selectivity->Decision Proceed Proceed to Cellular Assays Decision->Proceed Yes Redesign Medicinal Chemistry Redesign Decision->Redesign No G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Add Kinase, Substrate, ATP, and Test Compound (in serial dilution) B Incubate at RT (e.g., 60 min) A->B C Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C Reaction Complete D Incubate at RT (e.g., 40 min) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) D->E ATP Depleted F Incubate at RT (e.g., 30 min) E->F G Read Luminescence (Plate Reader) F->G

ADP-Glo™ Assay Workflow
  • Compound Plating: Create a 10-point, 3-fold serial dilution of 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine in an appropriate assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Add the kinase enzyme, its specific substrate, and ATP to the wells containing the compound. The ATP concentration should ideally be set near the Km for each specific kinase to allow for a more direct comparison of IC50 values. [11] * Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes all remaining ATP. [12] * Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step back into ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal. [12][13] * Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a plate luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Part 4: Data Interpretation and Presentation

The output of these screens will be a large dataset that must be structured for clear interpretation.

Table 1: Hypothetical Primary Screen Results (%Ctrl at 10 µM)

This table summarizes binding interactions. A lower %Ctrl value signifies stronger binding affinity.

KinaseGene SymbolKinase Family% Control at 10 µMHit (<\35%)
Target Kinase A TKA TK 0.5 Yes
Aurora Kinase AAURKAAGC95.2No
CDK2CDK2CMGC88.1No
VEGFR2 KDR TK 15.5 Yes
p38-alphaMAPK14CMGC75.4No
Abl ABL1 TK 32.0 Yes
MEK1MAP2K1STE99.8No
... (450+ other kinases)

From this primary data, TKA (the intended target), VEGFR2, and Abl are identified as hits requiring follow-up.

Table 2: Hypothetical Dose-Response Results and Selectivity Index

This table provides the quantitative data needed for decision-making.

KinaseGene SymbolAssay TypePotency (IC50 / Kd)Selectivity Index (vs. Target A)
Target Kinase A TKA ADP-Glo™15 nM (IC50) 1
VEGFR2KDRADP-Glo™350 nM (IC50)23.3
AblABL1ADP-Glo™1,200 nM (IC50)80.0
Target Kinase ATKAKINOMEscan®10 nM (Kd)1
VEGFR2KDRKINOMEscan®290 nM (Kd)29.0
AblABL1KINOMEscan®950 nM (Kd)95.0

Selectivity Index (SI) is calculated as: SI = IC50(off-target) / IC50(on-target). A higher SI value indicates greater selectivity. An SI >10 or >100 is often considered a benchmark for a selective compound, though this is highly target-dependent.

Interpretation: In this hypothetical example, 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine is a potent inhibitor of its intended target, TKA. It shows moderate off-target activity against VEGFR2 and weaker activity against Abl. With a >20-fold selectivity window against the most potent off-target, this compound may be deemed sufficiently selective to advance to cellular models, where the biological consequences of VEGFR2 inhibition can be assessed.

By following this structured, data-driven guide, researchers can build a robust and defensible cross-reactivity profile for 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine, enabling informed decisions and accelerating the path toward developing a safe and effective therapeutic.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 6(287), mr1. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Pro-Lab Diagnostics. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Biocompare. (n.d.). DiscoverX Contact Information. Retrieved from [Link]

  • Alcolizer Technology. (2025, April 10). Understanding Cross-Reactivity. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved from [Link]

  • Clinical Chemistry. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, February 16). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The In Situ Enzymatic Screening (ISES) Approach to Reaction Discovery and Catalyst Identification. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Retrieved from [Link]

  • ScienceDirect. (2020, April 20). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-(3-Fluorophenyl)-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. PubMed Central. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Pyridin-3-yl-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(3-FLUORO-PHENYL)-2-METHYL-2H-PYRAZOL-3-YLAMINE. Retrieved from [Link]

  • PubMed. (2004, November 15). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-(3-Nitrophenyl)-2H-pyrazol-3-ylamine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. As a research chemical, its complete toxicological and environmental profile may...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon the principles of chemical safety, drawing analogies from its structural components—a fluorinated pyridine and an aminopyrazole moiety—to ensure a cautious and responsible approach to waste management. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment, aligning with federal and local regulations.

Proactive Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer a reliable hazard profile by examining its constituent chemical families. This proactive assessment is the cornerstone of a self-validating safety system in the laboratory.

The molecule's structure suggests it should be handled as a halogenated organic compound .[1] This classification is critical as it dictates the specific hazardous waste stream required for disposal. Improper segregation can lead to dangerous chemical reactions and regulatory non-compliance.[1][2]

Table 1: Hazard Profile Based on Structural Analogs

Hazard Classification Inferred Risk from Structural Components Recommended Precaution
Skin Irritation/Corrosion Pyrazole and amine functionalities can cause skin irritation or burns upon contact.[3] Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
Serious Eye Damage Similar compounds are known to cause serious eye irritation or damage.[1][3] Use safety glasses with side shields or chemical goggles.[1]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3] Handle in a well-ventilated area or a certified chemical fume hood.[4]
Toxicity Pyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. The EPA designates pyridine as a U-listed hazardous waste (U196).[5] Avoid ingestion and wash hands thoroughly after handling.[1]

| Environmental Hazard | Fluorinated aromatic compounds and pyridine derivatives can be toxic to aquatic life with long-lasting effects.[6] | Prevent release to the environment. Do not dispose of down the drain.[4][7] |

The Core Principles of Compliant Disposal

All chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" responsibility for hazardous waste.[8] Your institution's Environmental Health and Safety (EHS) office provides the specific operational framework to meet these regulations.

  • Segregation is Non-Negotiable : Never mix halogenated waste with non-halogenated waste streams.[1][9] This compound must be collected in a designated container for Halogenated Organic Waste .

  • Container Integrity : Waste containers must be chemically compatible, in good condition, and equipped with secure, leak-proof closures.[2][7][10]

  • Labeling is Paramount : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[7][8]

  • Point of Generation : Accumulate waste at or near the point of generation, under the control of laboratory personnel.[2][11]

Step-by-Step Disposal Protocol

This section provides a direct, procedural workflow for managing all waste streams generated from the use of 5-(5-fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

Solid Waste Disposal

This category includes the pure compound, contaminated weigh boats, gloves, pipette tips, and other disposable labware.

  • Container Selection : Designate a rigid, sealable, and clearly labeled waste container for "Halogenated Organic Solid Waste."[1]

  • Collection : Place all solid materials that have come into contact with the compound directly into this container.

  • Sealing : Keep the container sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and contamination.

  • Storage : Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[9][11]

Liquid Waste Disposal

This includes solutions containing the compound and solvent rinsates from glassware decontamination.

  • Container Selection : Use a sealable, chemical-resistant (e.g., glass or polyethylene) container designated for "Halogenated Organic Liquid Waste."

  • Collection : Carefully pour all liquid waste into the designated container using a funnel.

  • pH Neutralization : Do not attempt to neutralize acidic or basic solutions within the waste container unless specifically instructed by EHS, as this can generate heat or gas. Collect acidic and basic halogenated waste streams in separate containers if necessary.

  • Sealing and Storage : Ensure the container cap is securely tightened. Store in secondary containment (a larger, chemically resistant tray or bin) to contain potential leaks.[7][9]

Decontamination of Glassware and Equipment
  • Initial Rinse : Perform a "triple rinse" of all contaminated glassware. The first rinse should be with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection : Crucially, this first rinsate must be collected as "Halogenated Organic Liquid Waste." [1][7] Subsequent rinses with water or detergent may be permissible for drain disposal, but only if institutional EHS policy allows. When in doubt, collect all rinsates as hazardous waste.

  • Final Cleaning : Proceed with standard laboratory washing procedures only after this initial decontamination rinse.

Disposal of Empty Stock Bottles

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[12]

  • Decontamination : Triple-rinse the empty stock bottle with a suitable solvent (e.g., acetone or ethanol).[1][13]

  • Rinsate Disposal : Collect all three rinses as "Halogenated Organic Liquid Waste."[7]

  • Label Defacing : Completely remove or deface the original manufacturer's label to prevent misidentification.[11]

  • Final Disposal : Once decontaminated and defaced, the container can typically be disposed of in the regular laboratory glass waste or trash, per institutional guidelines.[1][11]

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[4]

  • Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial spill pads to surround and absorb the spill.[4][5] Do not use combustible materials like paper towels directly on liquid spills.

  • Collection : Carefully collect the absorbed material and any contaminated solids using spark-proof tools. Place the collected material into the "Halogenated Organic Solid Waste" container.[4]

  • Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Action & Containment cluster_3 Final Disposition Waste Generated Waste 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine Solid Solid Waste (Pure compound, contaminated labware) Waste->Solid Liquid Liquid Waste (Solutions, rinsates) Waste->Liquid Empty Empty Stock Bottle Waste->Empty SolidContainer Place in 'Halogenated Organic Solid Waste' Container Solid->SolidContainer LiquidContainer Collect in 'Halogenated Organic Liquid Waste' Container Liquid->LiquidContainer Rinse Triple-Rinse with Solvent Collect Rinsate as Liquid Waste Empty->Rinse EHS Store in Satellite Accumulation Area Arrange for EHS Pickup SolidContainer->EHS LiquidContainer->EHS Rinse->LiquidContainer Deface Deface Original Label Dispose of Bottle as Non-Hazardous Rinse->Deface Deface->EHS Check Institutional Policy

Caption: Disposal workflow for 5-(5-Fluoro-pyridin-3-yl)-2H-pyrazol-3-ylamine.

References

  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • Safe Disposal of 2-(2,4-Difluorophenyl)pyridine: A Procedural Guide. Benchchem.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hydrogen fluoride pyridine Safety Data Sheet.
  • Management of Waste in Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Hazardous Waste Disposal Guide. Northwestern University.
  • SAFETY DATA SHEET for Pyrazol-3-ylamine. Fisher Scientific.
  • Hazardous Waste Manual. Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET for Ferterra. Sigma-Aldrich.
  • Safety Data Sheet for Fluazuron. Cayman Chemical.

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